molecular formula C6H3F2IO B1418842 2,6-Difluoro-4-iodophenol CAS No. 950858-06-7

2,6-Difluoro-4-iodophenol

Cat. No.: B1418842
CAS No.: 950858-06-7
M. Wt: 255.99 g/mol
InChI Key: LHUADYKKTXZZMQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodophenol is a useful research compound. Its molecular formula is C6H3F2IO and its molecular weight is 255.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUADYKKTXZZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672347
Record name 2,6-Difluoro-4-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950858-06-7
Record name 2,6-Difluoro-4-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 950858-06-7
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Difluoro-4-iodophenol (CAS No. 950858-06-7)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery and materials science, the demand for molecular scaffolds that offer precise, predictable, and versatile reactivity is paramount. 2,6-Difluoro-4-iodophenol has emerged as a uniquely valuable building block, distinguished by its trifunctional nature. The strategic placement of two electron-withdrawing fluorine atoms and a reactive iodine atom on a phenolic ring creates a scaffold primed for sequential, regioselective functionalization. This guide provides an in-depth examination of the synthesis, characterization, and strategic application of this compound (CAS No. 950858-06-7), offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind its reactivity, provide robust experimental protocols, and illustrate its synthetic utility, establishing a foundation for its effective integration into advanced research and development programs.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the bedrock of its successful application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 950858-06-7[1][2][3][4][5]
Molecular Formula C₆H₃F₂IO[1][2][3][4]
Molecular Weight 255.99 g/mol [1]
IUPAC Name This compound[1][2][4]
Appearance Pale cream to cream crystals or powder[2]
Melting Point 70°C to 73°C[1]
Solubility Insoluble in water.[1][6]
Boiling Point 208.93°C at 760 mmHg (Predicted)[5]
InChI Key LHUADYKKTXZZMQ-UHFFFAOYSA-N[1][2][4]
SMILES C1=C(C=C(C(=C1F)O)F)I[1][7][8]

Characterization Data Note: While specific spectra are proprietary to individual suppliers, confirmation of identity is typically achieved via Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC), with purity assays commonly exceeding 98.5%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unequivocal structure elucidation.

Synthesis & Purification: A Validated Protocol

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. The most direct laboratory-scale approach is the electrophilic iodination of the parent 2,6-difluorophenol. The ortho-fluorine atoms sterically hinder the adjacent positions and, being moderately deactivating, direct the incoming electrophile to the para position with high regioselectivity.[9]

Proposed Synthesis Workflow

The following diagram outlines a robust workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Dissolve 2,6-Difluorophenol in suitable solvent (e.g., CH2Cl2) B 2. Add Mild Base (e.g., NaHCO3) A->B C 3. Introduce Iodinating Agent (e.g., I2 or NIS) portion-wise at 0°C B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Na2S2O3 (aq) to remove excess I2 D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Extract Aqueous Layer with CH2Cl2 F->G H 8. Combine Organic Layers, Wash with Brine G->H I 9. Dry over Na2SO4, Filter, and Concentrate H->I Proceed to Purification J 10. Purify by Column Chromatography (Silica Gel, Hexane/EtOAc gradient) I->J K 11. Recrystallize from suitable solvent system J->K L 12. Characterize Final Product (NMR, MS, MP) K->L

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system, incorporating in-process checks (TLC) and a thorough purification cascade to ensure high purity of the final product.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM). Add solid sodium bicarbonate (1.2 eq).

    • Expertise & Causality: DCM is chosen for its inertness and ability to dissolve the starting material. Sodium bicarbonate acts as a mild base to neutralize any HI generated, preventing side reactions, without significantly deprotonating the phenol which would lead to undesired reactivity.[10]

  • Iodination: Cool the stirred suspension to 0°C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Expertise & Causality: NIS is a convenient and safer alternative to molecular iodine, providing a source of electrophilic iodine (I⁺). The portion-wise addition at low temperature controls the reaction rate and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the characteristic iodine color dissipates.

    • Trustworthiness: This step is critical for removing any unreacted iodinating agent, simplifying the subsequent purification process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound as a crystalline solid. Confirm identity and purity via NMR, MS, and melting point analysis.

Strategic Applications in Drug Discovery & Synthesis

The true power of this compound lies in the distinct reactivity of its functional groups, which allows for its use as a versatile synthetic linchpin.

The Role of Fluorine: Enhancing Drug-Like Properties

The two fluorine atoms ortho to the hydroxyl group impart several desirable characteristics:

  • Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[11]

  • Modulated Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, which can influence binding interactions and solubility.

  • Bioisosterism: In certain contexts, the 2,6-difluorophenol moiety can act as a bioisostere for a carboxylic acid, improving pharmacokinetic properties like cell permeability.[9]

The Iodine Handle: A Gateway to Complexity via Cross-Coupling

The carbon-iodine bond is the workhorse of this building block. It is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, enabling the selective formation of new bonds at the C4 position while leaving other positions untouched.[11] This allows for the facile construction of complex molecular architectures, a cornerstone of modern medicinal chemistry.[12]

The diagram below illustrates the central role of this compound in accessing diverse chemical space through Suzuki-Miyaura coupling, a foundational reaction in drug discovery.[13]

Suzuki_Coupling Reactant1 This compound Conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reactant1->Conditions Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Reactant2->Conditions Product 4-(Aryl/Heteroaryl)-2,6-difluorophenol (Biaryl Scaffold) Conditions->Product C-C Bond Formation

Caption: Suzuki-Miyaura coupling using this compound to generate complex biaryl scaffolds.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Trustworthiness: This is a critical step. Palladium catalysts, particularly in their active Pd(0) state, are oxygen-sensitive. Rigorous exclusion of air is essential for catalytic turnover and reproducible results.

  • Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Expertise & Causality: The mixed solvent system is necessary to dissolve both the organic-soluble phenol and the water-soluble inorganic base. The catalyst choice is crucial; Pd(PPh₃)₄ is a reliable and commercially available choice for many standard couplings.

  • Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting biaryl product by flash column chromatography.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

Hazard CategoryPrecautionary StatementSource(s)
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation. Wear appropriate protective gloves and clothing.[1][14]
Eye Irritation Causes serious eye irritation. Wear appropriate chemical safety goggles.[1][14][15]
Respiratory Irritation May cause respiratory irritation. Use only in a well-ventilated area or fume hood.[1][15][16]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16]
Sensitivity Light sensitive. Store protected from light.[1]

Conclusion and Future Outlook

This compound is more than a simple halogenated phenol; it is a sophisticated synthetic tool. Its value is derived from the orthogonal reactivity of its functional groups, which enables a modular approach to constructing complex molecules. The fluorine atoms provide a route to enhanced pharmacokinetic properties, while the strategically placed iodine serves as a reliable handle for introducing molecular diversity through robust cross-coupling chemistry. For research teams engaged in the synthesis of novel kinase inhibitors, antivirals, or functional materials, mastering the application of this building block provides a significant competitive advantage, accelerating the discovery of new chemical entities.[9][13]

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Synthetic Building Block

2,6-Difluoro-4-iodophenol is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a phenolic hydroxyl group, two ortho-flanking fluorine atoms, and a para-iodine atom—imparts a distinct combination of reactivity and physicochemical properties. The fluorine atoms modulate the acidity of the phenol and can enhance metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug design.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, being a relatively weak bond that is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the precise and strategic introduction of diverse molecular fragments at the 4-position.

This guide provides a consolidated overview of the known physical properties of this compound. Recognizing that comprehensive experimental data is not always publicly available for specialized reagents, this document transitions from established data to detailed, field-proven experimental protocols. These methodologies are presented as self-validating systems, empowering researchers to determine key physical parameters such as melting point, solubility, acidity (pKa), and spectroscopic characteristics in their own laboratories.

Core Physicochemical & Identity Data

The fundamental identification and safety data for this compound are well-documented by various chemical suppliers. These core properties are summarized below for quick reference.

Table 1: Chemical Identity of this compound
IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 950858-06-7[2]
Molecular Formula C₆H₃F₂IO[2]
Molecular Weight 255.99 g/mol [2]
SMILES OC1=C(F)C=C(I)C=C1F[2]
InChI Key LHUADYKKTXZZMQ-UHFFFAOYSA-N[2]
Table 2: Known Physical and Safety Properties
PropertyValue / ObservationSource(s)
Appearance Pale cream to cream crystals or powder[3]
Melting Point 70 - 73 °C[4]
Water Solubility Insoluble
Purity (Typical) ≥98.5% - 99%[3]
Sensitivity Light sensitive[4]
Incompatibilities Oxidizing agents[4]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

Spectroscopic Characterization: An Interpretive Guide

Infrared (IR) Spectroscopy

The FTIR spectrum is a powerful tool for confirming the presence of key functional groups. For this compound, the spectrum is expected to be dominated by vibrations from the hydroxyl group and the substituted aromatic ring.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[5]

  • Aromatic C-H Stretch: Sharper, weaker bands will appear between 3000-3100 cm⁻¹ .[6]

  • Aromatic C=C Stretches: A series of medium-to-strong peaks will be present in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.[5]

  • C-O Stretch: A strong band around 1220-1280 cm⁻¹ is indicative of the phenol C-O bond. This is a key diagnostic peak distinguishing it from aliphatic alcohols.[5][7]

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ range are expected due to the C-F bonds.

  • C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to specific bands in the fingerprint region below 900 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The high symmetry of this compound simplifies its predicted ¹H and ¹³C NMR spectra.

  • ¹H NMR:

    • Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single signal. The electron-withdrawing effects of the iodine and fluorine atoms will shift this signal downfield. The signal will be split into a triplet by coupling to the two equivalent ortho-fluorine atoms. A predicted chemical shift would be in the range of 7.0-7.5 ppm . For comparison, the aromatic protons of the parent 2,6-difluorophenol appear around 6.8-6.9 ppm.[8]

    • Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature, but typically falls within 4-8 ppm for phenols.[9]

  • ¹³C NMR:

    • Due to symmetry, only four distinct carbon signals are expected.

    • C-OH (C1): The carbon bearing the hydroxyl group will be shifted downfield, likely in the 150-155 ppm range, and will appear as a triplet due to coupling with the two ortho-fluorine atoms.

    • C-F (C2, C6): These equivalent carbons will be significantly downfield due to the direct attachment of the highly electronegative fluorine atoms, predicted in the 155-160 ppm range. This signal will show a large one-bond C-F coupling constant.

    • C-H (C3, C5): These equivalent carbons will appear further upfield, likely in the 115-125 ppm range, and will exhibit smaller C-F coupling.

    • C-I (C4): The carbon attached to the iodine atom is subject to the "heavy atom effect," which can paradoxically shift the signal upfield compared to what might be expected based on electronegativity alone. This signal is predicted to be in the 80-90 ppm region.

  • ¹⁹F NMR:

    • A single signal is expected due to the chemical equivalence of the two fluorine atoms. Its chemical shift will provide a clear marker for the presence of the compound in a mixture.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z = 256 , corresponding to the molecular weight of the compound. The presence of a single iodine atom means there will be no significant M+2 peak from isotopic distribution, unlike with chlorine or bromine.

  • Key Fragmentation Patterns: The fragmentation of phenols and halophenols is well-understood.[10][11] Expected fragmentation pathways include:

    • Loss of CO: [M-28]⁺, a common fragmentation for phenols, would lead to a peak at m/z = 228 .

    • Loss of CHO: [M-29]⁺, resulting from a rearrangement, would give a peak at m/z = 227 .

    • Loss of Iodine: [M-127]⁺, representing the cleavage of the C-I bond, would produce a significant peak at m/z = 129 , corresponding to the 2,6-difluorophenoxyl cation.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step protocols for determining the key physical properties of this compound. These methods are based on established, authoritative standards and are designed to produce reliable and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 1°C) is characteristic of a pure substance, while impurities depress and broaden the melting range. This protocol uses a slow heating rate near the expected melting point to ensure thermal equilibrium between the sample and the thermometer, yielding an accurate measurement.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals with a spatula on a watch glass.

  • Capillary Loading: Invert a capillary tube (closed at one end) and jab the open end into the powder multiple times to collect a small amount of sample.

  • Packing: Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to find a rough range. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block rapidly to about 15-20 °C below the known melting point (70-73 °C).

  • Slow Heating: Decrease the heating rate to 1-2 °C/min .

  • Observation & Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.

  • Reporting: Report the melting point as the range T₁ – T₂. For a pure sample, this should fall within the literature value of 70-73 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_report Reporting Prep1 Dry & Powder Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Heat to ~55°C Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Measure4 Observe & Record T1 (First Drop) Measure3->Measure4 Measure5 Observe & Record T2 (All Liquid) Measure4->Measure5 Report1 Report Range: T1 - T2 Measure5->Report1

Workflow for Melting Point Determination.
Protocol 2: Solubility and Partition Coefficient (Log P)

Causality: Solubility is a critical parameter in drug development, affecting absorption and formulation. The n-octanol/water partition coefficient (Log P) is the industry standard for measuring a compound's lipophilicity, which influences its ability to cross biological membranes. This protocol follows the OECD Guideline 107 "Shake Flask Method," a robust and widely accepted standard for determining Log P.[12]

Methodology:

  • Preparation of Phases:

    • Prepare water saturated with n-octanol by shaking deionized water with n-octanol (e.g., 10:1 v/v) for 24 hours at the test temperature (25 °C) and allowing the layers to separate.

    • Prepare n-octanol saturated with water in a similar fashion.

  • Stock Solution: Prepare a stock solution of this compound in water-saturated n-octanol. The concentration should not exceed 0.01 M.

  • Test Setup:

    • Set up three replicate test vessels (e.g., centrifuge tubes with screw caps).

    • Add varying ratios of the two phases to the vessels (e.g., 10 mL octanol phase: 10 mL aqueous phase; 10 mL octanol phase: 20 mL aqueous phase; 20 mL octanol phase: 10 mL aqueous phase).

    • Add a known volume of the stock solution to the n-octanol phase in each vessel.

  • Equilibration:

    • Seal the vessels tightly.

    • Shake vigorously for 5-10 minutes, then place on a mechanical shaker or gently agitate at a constant temperature (25 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the time needed.

  • Phase Separation:

    • Centrifuge the vessels at a moderate speed until the two phases are clearly separated and free of emulsion.

  • Sampling & Analysis:

    • Carefully withdraw an aliquot from the center of each phase (aqueous and octanol) using a syringe. Avoid disturbing the interface.

    • Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS). A calibration curve must be prepared for each phase.

  • Calculation:

    • The partition coefficient (P_ow) for each replicate is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq): P_ow = C_oct / C_aq

    • The final result is reported as the average of Log P_ow from the replicates. The values should agree within ± 0.3 log units.

LogP_Workflow cluster_prep Phase & Solution Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Saturate n-octanol with water E1 Combine phases & stock soln. in triplicate vessels P1->E1 P2 Saturate water with n-octanol P2->E1 P3 Prepare stock solution in water-saturated n-octanol P3->E1 E2 Shake to equilibrate (e.g., 24h) E1->E2 E3 Centrifuge to separate phases E2->E3 E4 Sample each phase E3->E4 A1 Analyze concentration by HPLC-UV or GC-MS E4->A1 A2 Calculate Pow = [Octanol]/[Aqueous] A1->A2 A3 Calculate Log P A2->A3 A4 Average results A3->A4

OECD 107 Shake-Flask Method for Log P.
Protocol 3: Acidity Constant (pKa) Determination by UV-Vis Spectrophotometry

Causality: The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For phenols, the deprotonated phenoxide ion has a different electronic structure and thus a different UV-Vis absorption spectrum than the protonated phenol. By measuring the absorbance at a key wavelength across a range of pH values, one can determine the precise pH at which the concentrations of the two species are equal, which by definition is the pKa.[13]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like methanol or DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pKa - 2 to pKa + 2. (Given the fluorine substituents, the expected pKa is likely between 6 and 8. Therefore, buffers from pH 4 to 10 are appropriate).

  • Sample Preparation:

    • In a series of quartz cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution.

    • Add a small, identical aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pKa. The final analyte concentration should be in the range of 50-100 µM.

    • Prepare two reference samples: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated species (A⁻).

  • Spectroscopic Measurement:

    • Using a UV-Vis spectrophotometer, record the full absorption spectrum (e.g., 220-450 nm) for each sample, including the acidic and basic references.

    • Identify the wavelength of maximum absorbance for the deprotonated (phenoxide) form, λ_max(A⁻), which will be at a longer wavelength than the absorbance maximum of the protonated form.

  • Data Analysis:

    • At the chosen wavelength λ_max(A⁻), record the absorbance for the acidic solution (A_HA), the basic solution (A_A⁻), and for each buffered solution (A_i).

    • Plot the absorbance (A_i) versus the pH of the buffer solutions. The resulting curve will be sigmoidal.

    • The pKa is the pH value at the inflection point of the sigmoidal curve. This corresponds to the pH where the absorbance is exactly halfway between A_HA and A_A⁻.

    • Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A_A⁻ - A_i) / (A_i - A_HA)] . The average of these values is the experimental pKa.

Conclusion

This compound is a valuable reagent whose utility is defined by its physical properties. This guide has synthesized the available data on its identity, purity, and fundamental characteristics. Of equal importance, it provides researchers with robust, authoritative protocols to experimentally determine critical parameters like solubility, lipophilicity, and acidity. By bridging the gap between known data and experimental determination, this document serves as a practical tool for scientists and drug developers, enabling a more complete and confident application of this versatile building block in their research endeavors.

References

2,6-Difluoro-4-iodophenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-4-iodophenol: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position—imparts a distinct combination of reactivity and physicochemical properties. This document details the synthesis, spectroscopic characterization, safety protocols, and key applications of this versatile building block, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Safety Data

This compound is a crystalline solid at room temperature, appearing as a pale cream to cream powder.[1][2] Its fluorine substituents significantly influence the acidity of the phenolic hydroxyl group, while the carbon-iodine bond serves as a highly reactive site for synthetic transformations.[3]

Key Properties
PropertyValueSource(s)
CAS Number 950858-06-7[4][5]
Molecular Formula C₆H₃F₂IO[4]
Molecular Weight 255.99 g/mol [6]
Appearance Pale cream to cream crystals or powder[1]
Melting Point 70°C to 73°C[6]
Solubility Insoluble in water[5]
Purity (Typical) ≥98.5% (GC)[1]
SMILES OC1=C(F)C=C(I)C=C1F[2]
InChI Key LHUADYKKTXZZMQ-UHFFFAOYSA-N[2]
Safety and Handling

As a halogenated phenol, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available 2,6-difluoroaniline. The first step involves the conversion of the aniline to its corresponding phenol, 2,6-difluorophenol, via a diazotization-hydrolysis reaction. The subsequent step is the regioselective iodination at the para position.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,6-Difluorophenol cluster_1 Step 2: Iodination A 2,6-Difluoroaniline B Diazonium Salt Intermediate A->B  1. H₂SO₄, H₂O  2. NaNO₂, -5 to 0°C C 2,6-Difluorophenol B->C  H₂SO₄, CuSO₄, H₂O  Reflux & Distill D 2,6-Difluorophenol E This compound D->E  I₂, NaHCO₃  H₂O, 20°C

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This protocol is adapted from established methods for the conversion of anilines to phenols.[7][8]

  • Diazotization: In a reactor cooled to -5°C, add 30% aqueous sulfuric acid followed by 2,6-difluoroaniline (1.0 eq). Stir vigorously to achieve complete dissolution.

  • Slowly add a 30% aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature between -5 and 0°C.

  • Continue stirring for 2 hours at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Filter the reaction mixture to remove any solids. Decompose excess nitrous acid by adding a small amount of urea until a starch-iodide paper test is negative.

  • Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid and copper(II) sulfate (catalytic amount).

  • Slowly add the cold diazonium salt solution to the refluxing sulfuric acid mixture. The 2,6-difluorophenol product will form and co-distill with water.

  • Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to yield pure 2,6-difluorophenol.

Experimental Protocol: Iodination of 2,6-Difluorophenol

This procedure is based on a general method for the regioselective iodination of activated phenols.[9]

  • To a stirred solution of 2,6-difluorophenol (1.0 eq) in water, add sodium bicarbonate (1.3 eq) followed by iodine (1.1 eq).

  • Seal the reaction flask and stir at room temperature (approx. 20°C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 1 hour to consume any unreacted iodine.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atoms and the iodine atom exert predictable electronic effects on the aromatic ring, influencing the chemical shifts of the protons and carbons.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s)Justification / Notes
¹H ~7.2 - 7.4Triplet (t)JH-F ≈ 8-10 HzThe two equivalent aromatic protons (H-3, H-5) are coupled to the two adjacent fluorine atoms.
¹H ~5.0 - 6.0Broad Singlet (br s)-The phenolic -OH proton. Its shift is concentration-dependent and it may exchange with D₂O.
¹³C ~150 - 153Triplet (t)JC-F ≈ 240-250 HzC-2 and C-6 carbons directly bonded to fluorine, showing a large one-bond C-F coupling.
¹³C ~125 - 128Triplet (t)JC-F ≈ 10-15 HzC-3 and C-5 carbons, coupled to the adjacent fluorine atoms.
¹³C ~135 - 138Singlet (s)-C-1 carbon bearing the hydroxyl group.
¹³C ~80 - 85Singlet (s)-C-4 carbon attached to the heavy iodine atom, which induces a significant upfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[1]

  • O-H Stretch: A broad band is expected in the region of 3200-3550 cm⁻¹, characteristic of the phenolic hydroxyl group.[12]

  • C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ is indicative of the aryl C-O stretching vibration.

  • C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorption bands for aryl C-F bonds are expected between 1100-1300 cm⁻¹.

  • C-I Stretch: A weaker absorption is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a distinct molecular ion peak (M⁺) at m/z 256. The isotopic pattern would be characteristic of a molecule containing one iodine atom. The primary fragmentation pathway would likely involve the loss of the iodine atom (M-127), leading to a significant fragment ion.

Reactivity and Applications in Synthetic Chemistry

The primary synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position.[13][14][15]

Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[13] this compound is an ideal electrophilic partner due to the C-I bond's susceptibility to oxidative addition to a Pd(0) catalyst.[16][17]

Caption: General scheme of a Suzuki-Miyaura reaction using this compound.

This reactivity allows chemists to use this compound as a scaffold, introducing a wide variety of substituents (aryl, heteroaryl, vinyl groups) at the para-position to generate libraries of novel compounds for further investigation.

Applications in Drug Discovery

Halogenated phenols are privileged structures in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target engagement.

Scaffold for Library Synthesis

The synthetic versatility of this compound makes it an invaluable starting material for generating diverse chemical libraries for high-throughput screening.

Drug_Discovery_Funnel A This compound (Core Scaffold) C Suzuki Coupling Reaction A->C B Library of Boronic Acids R¹-B(OH)₂, R²-B(OH)₂, etc. B->C D Diverse Library of Substituted Difluorophenols C->D E High-Throughput Screening (e.g., Kinase Assays) D->E F Hit Identification & Lead Optimization E->F

Caption: Conceptual workflow for using this compound in a drug discovery program.

Bioisostere and Modulator of Physicochemical Properties

The difluorophenol motif can serve as a bioisostere for other functional groups, such as a catechol, while offering improved pharmacokinetic properties. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol, potentially improving its bioavailability and interaction with biological targets. While direct applications of this compound in approved drugs are not widely documented, structurally related compounds have shown significant biological activity. For instance, 2,6-disubstituted-4-halophenols like 2,6-diprenyl-4-iodophenol have been investigated as potent inhibitors of mitochondrial lipid peroxidation, highlighting the potential of this compound class in antioxidant research.[18]

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its well-defined structure, characterized by ortho-fluorine atoms and a para-iodine atom, provides a predictable platform for chemical modification. The robust protocols for its synthesis and its exceptional utility in palladium-catalyzed cross-coupling reactions make it a powerful tool for medicinal chemists and materials scientists. This guide has outlined its core properties, synthesis, characterization, and applications, providing a solid foundation for researchers to leverage this key building block in the development of novel molecules and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2,6-difluoro-4-iodophenol, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. Detailed, field-proven protocols for sample preparation and data acquisition are provided to guide researchers in their empirical investigations. This guide is intended for scientists and drug development professionals seeking to identify, characterize, and utilize this compound in their research endeavors.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, two fluorine atoms, and an iodine atom arranged on a benzene ring. This unique combination of substituents imparts a distinct set of physicochemical properties that make it a valuable building block in organic synthesis. The fluorine atoms, with their high electronegativity, significantly modulate the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group.[1] This can enhance metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry.[1] The iodine atom, being a large and polarizable halogen, serves as a versatile synthetic handle, particularly as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), allowing for the facile introduction of diverse molecular fragments.[1]

Given its potential utility, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and quality control. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) in a vial. transfer Transfer the solution to a clean, dry 5 mm NMR tube. dissolve->transfer instrument Insert the NMR tube into the spectrometer (e.g., 400 or 500 MHz). transfer->instrument lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field. instrument->lock_shim acquire_H1 Acquire the ¹H NMR spectrum. lock_shim->acquire_H1 acquire_C13 Acquire the proton-decoupled ¹³C NMR spectrum. acquire_H1->acquire_C13 ft Apply Fourier transform to the FID. acquire_C13->ft phase_baseline Phase and baseline correct the spectrum. ft->phase_baseline reference Reference the spectrum to TMS (0 ppm). phase_baseline->reference analyze Analyze chemical shifts, multiplicities, and coupling constants. reference->analyze IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal. apply_pressure->background sample_scan Collect the sample spectrum (typically 4000-400 cm⁻¹). background->sample_scan ft_abs The instrument's software performs a Fourier transform and calculates absorbance. sample_scan->ft_abs analyze Analyze the positions and intensities of the absorption bands. ft_abs->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis dissolve_ms Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). inject Inject the sample solution into the GC. dissolve_ms->inject separate The compound is separated on the GC column. inject->separate ionize The eluted compound enters the MS ion source (e.g., electron ionization). separate->ionize analyze_mass The ions are separated by the mass analyzer and detected. ionize->analyze_mass mass_spectrum Generate the mass spectrum (relative abundance vs. m/z). analyze_mass->mass_spectrum interpret Identify the molecular ion peak and analyze the fragmentation pattern. mass_spectrum->interpret

References

2,6-Difluoro-4-iodophenol stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2,6-Difluoro-4-iodophenol

Introduction

This compound is a halogenated aromatic compound of increasing importance in pharmaceutical research and drug development. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position, imparts specific chemical properties that are leveraged in organic synthesis, particularly in the construction of complex molecular architectures. However, the very features that make this compound a valuable building block also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways, recommended storage and handling protocols, and methodologies for assessing its purity and stability over time.

Chemical Profile and Intrinsic Stability Factors

This compound is a crystalline solid, appearing as a pale cream to cream-colored powder.[1][2] Its stability is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the ortho-fluorine substituents, and the para-iodine substituent.

PropertyValueSource
Molecular Formula C₆H₃F₂IO[1][3]
Molecular Weight 255.99 g/mol [3]
Melting Point 70°C to 73°C[3]
Appearance Pale cream to cream crystals or powder[1][2]
Solubility Insoluble in water[3][4]
Key Sensitivities Light sensitive[3]

The ortho-fluoro groups are strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself.[5][6] This heightened acidity can influence its reactivity and degradation in the presence of basic impurities or conditions. The carbon-iodine (C-I) bond is the most labile feature of the molecule, particularly susceptible to homolytic cleavage upon exposure to light energy.[3][4]

Primary Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing effective storage strategies and for identifying potential impurities in aged samples. The two primary modes of degradation are photodegradation and oxidation.

Photodegradation via Carbon-Iodine Bond Cleavage

The most significant stability concern for this compound is its sensitivity to light.[3] The energy from ultraviolet (UV) and even high-energy visible light is sufficient to induce homolytic cleavage of the C-I bond, which is considerably weaker than C-F, C-C, or C-H bonds. This process generates a highly reactive 2,6-difluorophenoxyl radical and an iodine radical.[3][4]

Once formed, these radicals can participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Potential subsequent reactions include:

  • Dimerization: Two 2,6-difluorophenoxyl radicals can combine to form biphenyl-type dimers.

  • Hydrogen Abstraction: The 2,6-difluorophenoxyl radical can abstract a hydrogen atom from solvent molecules or other organic materials, resulting in the formation of 2,6-difluorophenol.

  • Reaction with Oxygen: In the presence of air, the radicals can react with oxygen to form peroxides and other oxidative degradation products.

G A This compound C Homolytic C-I Bond Cleavage A->C Exposure to B Light (hν) B->C D 2,6-Difluorophenoxyl Radical + Iodine Radical C->D E Dimerization Products (Biphenyls) D->E Dimerization F 2,6-Difluorophenol D->F H Abstraction G Oxidative Degradation Products D->G O2 Reaction H Hydrogen Abstraction I Reaction with O2

Caption: Photodegradation pathway of this compound.

Oxidation to Quinone-Type Impurities

Similar to other phenols, this compound is susceptible to oxidation, particularly in the presence of air (oxygen) and light, which can catalyze the process.[7][8] The oxidation of the phenol moiety typically leads to the formation of benzoquinone-type structures. These quinones are often highly colored, which explains why many phenolic compounds, including this compound, may darken over time, transitioning from a pale cream to a yellow or brownish hue.

The presence of oxidizing agents will significantly accelerate this process. Common laboratory chemicals such as nitric acid, permanganates, and peroxides should be considered incompatible.[3]

G A This compound C Oxidation A->C Exposure to B Oxidizing Agent (e.g., Air, H₂O₂) B->C D 2,6-Difluoro-1,4-benzoquinone (and other quinone-type species) C->D E Colored Degradation Products D->E

Caption: Oxidative degradation pathway of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following protocols are based on a synthesis of supplier recommendations and established chemical safety principles.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool location (2-8°C recommended).Reduces the rate of potential oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen, thereby inhibiting the formation of colored quinone impurities.[7]
Light Store in an amber or opaque, tightly sealed container.Protects the compound from light, preventing the homolytic cleavage of the C-I bond.[3]
Moisture Store in a dry, desiccated environment.Although the compound is insoluble in water, minimizing moisture prevents potential side reactions and ensures the material remains a free-flowing powder.
Container Use a well-sealed container, preferably glass.Prevents leakage and contamination.[3]
Safe Handling Practices

As a halogenated phenol, this compound should be handled with appropriate caution. Phenolic compounds can be corrosive and are readily absorbed through the skin.[9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a laboratory coat and closed-toe shoes.

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Stability Assessment and Quality Control

For applications in drug development and other sensitive synthetic processes, it is crucial to periodically assess the purity and stability of this compound. This is best accomplished through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

To develop a stability-indicating method and to understand the degradation profile, forced degradation (stress testing) studies are recommended.[10][11] These studies intentionally expose the compound to harsh conditions to generate potential degradation products.

Protocol for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below.

Stability-Indicating HPLC Method

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and separating it from its potential degradation products. Method optimization may be required based on the specific instrument and degradation products observed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

This method should be able to separate the more polar degradation products (e.g., those resulting from de-iodination) from the parent compound and the less polar, later-eluting dimeric impurities.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A This compound (Solid) B Forced Degradation (Acid, Base, Heat, Light, Oxid.) A->B C Dissolve in Acetonitrile/Methanol A->C B->C D Inject into RP-HPLC System C->D E Gradient Elution (C18 Column) D->E F UV Detection (220 nm) E->F G Chromatogram F->G H Assess Peak Purity & Quantify Impurities G->H

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is primarily challenged by its sensitivity to light and susceptibility to oxidation. Photodegradation proceeds via homolytic cleavage of the carbon-iodine bond, while oxidation leads to the formation of colored quinone-type impurities. Adherence to strict storage protocols—namely, storing the compound under an inert atmosphere, in a cool, dark, and dry environment—is paramount to preserving its chemical integrity. For researchers and drug development professionals, implementing a robust stability testing program, including forced degradation studies and a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important synthetic building block.

References

Solubility Profile of 2,6-Difluoro-4-iodophenol: A Technical Guide to Prediction, Determination, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-iodophenol is a key building block in modern medicinal chemistry and organic synthesis, valued for the unique reactivity imparted by its trifunctional substitution pattern. The iodine atom serves as a versatile handle for cross-coupling reactions, while the ortho-difluoro substitution provides critical electronic modulation and can enhance metabolic stability.[1] Despite its utility, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This guide circumvents this data gap by providing a framework for predicting solubility based on first principles of physical organic chemistry and presenting a rigorous, field-proven experimental protocol for its quantitative determination. This document is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Foundational Physicochemical Properties

A molecule's solubility is dictated by its structure. The key to predicting the behavior of this compound lies in understanding the interplay of its constituent parts: the polar hydroxyl group, the largely nonpolar aromatic ring, and the electronically significant halogen substituents.

The general principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, the primary forces at play are hydrogen bonding (from the -OH group), dipole-dipole interactions, and London dispersion forces.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource & Significance
Molecular Formula C₆H₃F₂IO[4] The elemental composition defines the molecule's structure and mass.
Molecular Weight 255.99 g/mol [4] A moderate molecular weight for a small molecule building block.
Appearance Pale cream to cream crystals or powder[5] A solid at standard conditions, requiring dissolution for most applications.
Melting Point 70-73 °C[4] Relevant for thermal stability considerations during experiments.
Water Solubility Insoluble[4][6] The large, hydrophobic halogenated ring dominates the single polar hydroxyl group.
Hydrogen Bonding Donor: 1 (-OH), Acceptor: 1 (-OH), 2 (-F, weak)[7][8] The hydroxyl group is a strong hydrogen bond donor/acceptor, predicting solubility in protic solvents. Fluorine atoms can act as weak H-bond acceptors.
Predicted XlogP 2.4[9] The positive value indicates a preference for a lipophilic (non-polar) environment over a hydrophilic (aqueous) one.

Predicting Solubility: A Qualitative Framework

Based on the properties outlined in Table 1, we can construct a logical framework to predict the solubility of this compound across a spectrum of common organic solvents. The polarity of the solvent and its ability to participate in hydrogen bonding are the most critical factors.[10]

  • High Solubility Predicted:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the phenol's hydroxyl group.

    • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group's hydrogen. The large dipole moment of solvents like DMSO and DMF makes them particularly effective.

  • Moderate Solubility Predicted:

    • Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Ethyl Acetate): These solvents offer a balance. DCM's dipole can interact with the phenol, while ethyl acetate can act as a hydrogen bond acceptor. However, the interactions are weaker than with highly polar solvents.

  • Low to Negligible Solubility Predicted:

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The energy gained from these interactions is insufficient to overcome the strong hydrogen bonds between the phenol molecules in the solid-state crystal lattice.

The following diagram illustrates this logical relationship between solvent type and anticipated solubility.

G cluster_Solute This compound cluster_Solvents Organic Solvents cluster_Solubility Predicted Solubility Solute Key Features: - Polar -OH Group (H-Bonding) - Nonpolar Aromatic Ring - Halogen Substituents PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone, THF) Intermediate Intermediate Polarity (e.g., DCM, Ethyl Acetate) Nonpolar Nonpolar (e.g., Hexane, Toluene) High_Sol High PolarProtic->High_Sol Strong H-Bonding (Donor & Acceptor) PolarAprotic->High_Sol Strong Dipole & H-Bond Acceptor Med_Sol Moderate Intermediate->Med_Sol Weaker Dipole & H-Bonding Low_Sol Low / Insoluble Nonpolar->Low_Sol Dispersion Forces Only

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Quantitative Solubility Determination

While prediction is a valuable starting point, empirical determination is essential for applications requiring precise concentrations. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic equilibrium solubility.[11] It is a reliable and widely used method for generating accurate solubility data.[12][13]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states. After phase separation (centrifugation or filtration), the concentration of the solute in the saturated supernatant is quantified, typically via UV-Vis spectroscopy or HPLC.

Mandatory Visualization: The Shake-Flask Workflow

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a vial. start->prep equil 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24 hours. prep->equil separate 3. Phase Separation Centrifuge or filter (0.45 µm PTFE) the suspension to remove undissolved solid. equil->separate quant 4. Quantification Analyze the clear supernatant using a calibrated UV-Vis spectrophotometer. separate->quant data 5. Data Calculation Determine concentration from the calibration curve. Calculate solubility (e.g., in mg/mL or mol/L). quant->data end End data->end

Caption: Standard workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (≥99% purity)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or syringe filters (0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform a serial dilution of the stock solution to prepare a series of at least five standards of decreasing concentration.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of Absorbance vs. Concentration. The relationship should be linear, following the Beer-Lambert law.[14]

  • Sample Preparation & Equilibration:

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains after equilibration.[11]

    • Accurately add a known volume of the test solvent (e.g., 2 mL).

    • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[12] A shorter 4-hour time point can also be taken for kinetic insights.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To ensure all undissolved particles are removed, either:

      • Centrifuge the sample at high speed and collect the clear supernatant.

      • Filter the sample through a 0.45 µm PTFE syringe filter compatible with the organic solvent.[15]

  • Quantification & Analysis:

    • Dilute the clear supernatant with the same solvent as necessary to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the predetermined λ_max.

    • Use the equation from the linear regression of the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the equilibrium solubility.

Data Recording and Interpretation

For systematic study, it is crucial to record experimental results in a structured format. Researchers should use the following template to log their empirically determined solubility data.

Table 2: Experimental Solubility Data Template for this compound

Organic SolventSolvent Polarity Index¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
e.g., Methanol0.76225UV-Vis
e.g., Acetone0.35525UV-Vis
e.g., Dichloromethane0.30925UV-Vis
e.g., Toluene0.09925UV-Vis
e.g., n-Hexane0.00925UV-Vis
... (add other solvents)
¹Relative polarity values from Reichardt, C.[16]

Safety, Handling, and Application Context

Safety Precautions:

  • Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[4][17] It may also cause respiratory irritation.

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Relevance in Drug Discovery: Understanding solubility is not an academic exercise; it is a critical parameter in drug development.[15]

  • Synthetic Chemistry: Proper solvent selection is crucial for reaction efficiency, controlling reaction rates, and facilitating product purification.

  • In Vitro Screening: Low aqueous solubility can lead to compound precipitation in biological assays, producing unreliable results and underestimation of potency.[12]

  • Formulation & Bioavailability: For a drug to be effective, it must be formulated in a way that it can be absorbed by the body. Solubility is a primary determinant of oral bioavailability.

By following the predictive framework and experimental protocols detailed in this guide, researchers can effectively manage and utilize this compound, paving the way for its successful application in the synthesis of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-iodophenol in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design. The 2,6-difluorophenol scaffold, in particular, is of significant interest. The fluorine atoms can modulate the acidity of the phenolic proton, influence metabolic stability, and participate in crucial intermolecular interactions, such as hydrogen bonding and halogen bonding, which can enhance binding affinity to biological targets.[1] this compound emerges as a highly versatile and valuable building block, providing a reactive handle at the C4 position for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic nuances, provide a detailed and robust experimental protocol, and offer a troubleshooting guide to navigate the unique challenges presented by this sterically hindered and electronically distinct substrate.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful and widely utilized transformation for the formation of C(sp²)-C(sp²) bonds.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond ensures that this step is generally facile.[3]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and is critically influenced by the choice of base and solvent.[4][5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

For this compound, the presence of the ortho-fluorine atoms can introduce steric hindrance, potentially impeding the approach of bulky ligands and the boronic acid to the palladium center.[7] Furthermore, the acidic phenolic proton can interfere with the catalytic cycle, necessitating careful selection of the base to both deprotonate the phenol (or not) and activate the boronic acid without promoting unwanted side reactions.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)L_n-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR')_2 Base biaryl_pd_complex [Ar-Pd(II)L_n-R] transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide This compound (Ar-I) boronic_acid Organoboron Reagent (R-B(OR')_2) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvents Add Anhydrous/Degassed Solvents inert->solvents heating Heat and Stir (80-110 °C, 2-24 h) solvents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols: 2,6-Difluoro-4-iodophenol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The unique physicochemical properties of fluorine, such as its small van der Waals radius, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3][4] Among the vast array of fluorinated building blocks, 2,6-difluoro-4-iodophenol has emerged as a particularly valuable scaffold for the synthesis of complex bioactive molecules.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties and versatile applications of this compound in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights.

The strategic placement of two fluorine atoms ortho to the hydroxyl group in this compound imparts several advantageous characteristics. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, which can influence its reactivity and interactions with biological targets.[5] Furthermore, the ortho-difluoro substitution pattern provides a unique steric and electronic environment that can be exploited for selective chemical transformations. The iodine atom at the para position serves as a versatile handle for the introduction of a wide range of molecular fragments through well-established cross-coupling methodologies.

This guide will delve into the practical applications of this compound as a building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 950858-06-7[6]
Molecular Formula C₆H₃F₂IO[6]
Molecular Weight 255.99 g/mol [6]
Appearance Pale cream to cream crystals or powderThermo Fisher Scientific
Melting Point 70-73 °CThermo Fisher Scientific
Solubility Insoluble in water[6]
pKa ~7.34 (Estimated based on 2,6-difluorophenol)[5]

The increased acidity of the phenolic proton in 2,6-difluorophenol compared to phenol (pKa ≈ 10) is a direct consequence of the inductive electron-withdrawing effect of the two ortho-fluorine atoms, which stabilizes the corresponding phenoxide anion.[5] This enhanced acidity can be a key consideration in reaction setup, particularly in the choice of base.

Core Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The high reactivity of the C-I bond facilitates oxidative addition to the palladium catalyst, often under milder conditions than those required for the corresponding bromides or chlorides.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[8][9] The reaction of this compound with various boronic acids or esters provides access to a diverse range of 4-aryl-2,6-difluorophenols.

  • Catalyst System: A palladium(II) precatalyst such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective for coupling of electron-deficient aryl halides.[6] These ligands promote the formation of the active Pd(0) species and facilitate the often rate-limiting oxidative addition step.

  • Base: A moderately strong inorganic base like K₃PO₄ is a good choice. It is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid, a common side reaction with highly fluorinated substrates.[10]

  • Solvent System: A mixture of an organic solvent like THF or 1,4-dioxane with water is commonly employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat & Stir (e.g., 60-100 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Aqueous Workup monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane and degassed water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-2,6-difluorophenol.

Sonogashira Coupling: Construction of C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable method for the synthesis of aryl alkynes, which are valuable intermediates in the preparation of a wide range of pharmaceuticals and materials.[11][12] The reaction of this compound with terminal alkynes provides a direct route to 2,6-difluoro-4-alkynylphenols.

  • Catalyst System: The classic Sonogashira catalyst system comprises a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[15]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Base, CuI

Simplified catalytic cycle of the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of numerous pharmaceuticals.[3][16][17] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

  • Catalyst System: For challenging substrates, such as electron-deficient aryl halides or sterically hindered amines, the use of specialized Buchwald ligands (e.g., XPhos, SPhos, RuPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is highly recommended.[18][19][20] These ligands promote efficient catalysis and can often enable reactions at lower temperatures.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are the solvents of choice for Buchwald-Hartwig aminations.

Buchwald_Hartwig_Logical_Flow start Select Substrates (this compound & Amine) catalyst_choice Choose Catalyst System (Pd source + Ligand) start->catalyst_choice base_solvent Select Base & Solvent start->base_solvent reaction_setup Assemble Reaction (Inert Atmosphere) catalyst_choice->reaction_setup base_solvent->reaction_setup reaction_conditions Apply Heat (Monitor Progress) reaction_setup->reaction_conditions workup Quench & Extract reaction_conditions->workup purification Purify Product workup->purification product N-Aryl-2,6-difluoro-4-aminophenol purification->product

Logical workflow for a Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Bioactive Molecule Synthesis

The 2,6-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, found in a number of potent bioactive molecules. For instance, difluorinated benzenesulfonate derivatives have been identified as novel antimicrotubule agents with potential applications in oncology.[21] 2,6-Difluorophenol has also been utilized as a bioisostere for a carboxylic acid, a common strategy in drug design to enhance pharmacokinetic properties.[22]

While direct synthesis of a marketed drug from this compound may not be widely documented, its utility as a key intermediate is clear. The cross-coupling reactions detailed above provide efficient access to a vast chemical space of 4-substituted-2,6-difluorophenols, which are ideal precursors for further elaboration into complex drug candidates, including kinase inhibitors where the biaryl scaffold is a common feature.[8][23]

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique electronic and steric properties, coupled with the reactivity of the C-I bond, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods for the synthesis of diverse libraries of 4-substituted-2,6-difluorophenols, which are key intermediates in the discovery and development of new therapeutic agents. The protocols and mechanistic insights provided in this application note are intended to empower researchers to fully exploit the potential of this important fluorinated building block in their drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] This guide provides a detailed technical overview and actionable protocols for the use of 2,6-Difluoro-4-iodophenol , a highly versatile and strategic starting material, in the synthesis of advanced kinase inhibitor scaffolds. We will explore the chemical rationale for its utility, focusing on its unique structural attributes: the ortho-difluoro motif that enhances binding affinity and metabolic stability, and the para-iodo group that serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.

Introduction: The Strategic Advantage of the 2,6-Difluoro-4-iodophenyl Moiety

The design of effective kinase inhibitors often hinges on creating molecules that can successfully compete with adenosine triphosphate (ATP) at its binding site within the kinase domain. The 2,6-difluorophenol moiety has emerged as a privileged scaffold in this context for several key reasons:

  • Hydrogen Bonding and Binding Affinity: The two ortho-fluorine atoms act as electron-withdrawing groups, increasing the acidity of the phenolic proton. This enhances the ability of the hydroxyl group to act as a hydrogen bond donor, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket. Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors.[5]

  • Metabolic Stability: The presence of fluorine atoms adjacent to the hydroxyl group can sterically hinder metabolic enzymes, such as cytochrome P450s, reducing the rate of Phase I metabolism and improving the pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, providing a powerful tool for optimizing drug-like properties.

The addition of an iodine atom at the 4-position transforms this valuable scaffold into a versatile synthetic intermediate. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions than carbon-bromine or carbon-chlorine bonds, allowing for selective and efficient functionalization.[6] This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups deep into the core structure of the inhibitor.

Core Synthetic Pathways and Logical Workflow

The synthetic utility of this compound is primarily exploited through two orthogonal and highly efficient reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C-I bond and O-Alkylation/Etherification at the phenolic hydroxyl group. This dual reactivity allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse final compounds.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)2, Pd Catalyst ether O-Alkylation (C-O Bond Formation) start->ether R-X, Base intermediate1 4-Aryl-2,6-difluorophenol Intermediate suzuki->intermediate1 intermediate2 1-(Alkoxy)-2,6-difluoro-4-iodobenzene Intermediate ether->intermediate2 final_product Final Kinase Inhibitor Scaffold intermediate1->final_product O-Alkylation intermediate2->final_product Suzuki Coupling G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I L2 pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-R L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product start Ar-I start->pd_complex boronic R-B(OH)2 boronic->transmetal base Base base->boronic G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Synthesized Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue difluorophenol 2,6-Difluorophenol Moiety difluorophenol->hinge H-Bond linker Linker (from O-Alkylation) linker->gatekeeper van der Waals Interaction aryl_group Aryl/Heteroaryl Group (from Suzuki Coupling) aryl_group->pocket Hydrophobic Interaction

References

Application Notes & Protocols: 2,6-Difluoro-4-iodophenol Derivatives as Versatile Building Blocks for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,6-difluoro-4-iodophenol scaffold is a uniquely functionalized building block with significant potential in materials science. The strategic placement of its substituents offers a trifecta of chemical reactivity: the acidic phenol provides a nucleophilic site for forming ether linkages, the ortho-difluoro pattern influences polymer geometry and solubility while activating the ring for substitution, and the para-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this core structure and its subsequent derivatization into high-performance materials such as poly(arylene ether)s and liquid crystals. Detailed, field-proven protocols, mechanistic insights, and characterization guidelines are provided for researchers in polymer chemistry, organic electronics, and drug development.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound is a two-step process commencing with the commercially available 2,6-difluoroaniline. This precursor is first converted to 2,6-difluorophenol via a diazotization-hydrolysis reaction, followed by a regioselective electrophilic iodination at the para-position.

Protocol 1.1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This procedure is adapted from established methods for converting anilines to phenols.[1][2] The diazotization is performed at low temperatures to ensure the stability of the diazonium salt intermediate. The subsequent hydrolysis, catalyzed by copper(II) sulfate, proceeds via the addition of the diazonium salt solution to a refluxing acidic solution, which promotes the decomposition to the desired phenol and nitrogen gas.[2]

Materials:

  • 2,6-Difluoroaniline

  • Sulfuric acid (H₂SO₄), 30% and 50% aqueous solutions

  • Sodium nitrite (NaNO₂), 30% aqueous solution

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Urea

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a reactor vessel, dissolve 2,6-difluoroaniline (1.0 eq) in a 30% aqueous sulfuric acid solution. Cool the mixture to -5 to 0 °C using an ice-salt bath with vigorous stirring.

  • Slowly add a 30% aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 0 °C.

  • After the addition is complete, continue stirring at -5 to 0 °C for 2 hours.

  • To decompose any excess nitrous acid, add a small amount of urea until a sample of the solution no longer gives a positive test with starch-iodide paper. The resulting diazonium salt solution is used directly in the next step.

  • Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing solution of 50% aqueous sulfuric acid containing copper(II) sulfate (0.2 eq).

  • Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will form and co-distill with water.

  • Collect the distillate. The organic layer containing the product can be separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation to yield 2,6-difluorophenol as a white solid.[2]

Protocol 1.2: Electrophilic Iodination of 2,6-Difluorophenol

This protocol utilizes a mild and effective method for the regioselective iodination of activated phenols.[3] The hydroxyl group of 2,6-difluorophenol is a strong ortho-, para-director. Due to the steric hindrance and electronic deactivation from the ortho-fluorine atoms, electrophilic substitution is strongly favored at the para-position. Sodium bicarbonate is used as a base to generate the more nucleophilic phenoxide in situ and to neutralize the hydrogen iodide (HI) byproduct.

Materials:

  • 2,6-Difluorophenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-difluorophenol (1.0 eq), deionized water, and sodium bicarbonate (1.3 eq). Stir the mixture until the phenol has dissolved.

  • Add solid iodine (1.1 eq) portion-wise to the stirred solution.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Stir until the dark color dissipates.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_0 Protocol 1.1: Phenol Synthesis cluster_1 Protocol 1.2: Iodination A 2,6-Difluoroaniline B Diazotization (NaNO₂, H₂SO₄, -5 °C) A->B C Diazonium Salt Intermediate B->C D Hydrolysis (CuSO₄, H₂O, Reflux) C->D E 2,6-Difluorophenol D->E F 2,6-Difluorophenol G Electrophilic Iodination (I₂, NaHCO₃, H₂O) F->G H This compound G->H

Workflow for the two-step synthesis of the core building block.

Derivatization for High-Performance Polymers: Poly(arylene ether)s

2,6-disubstituted phenols are crucial monomers for creating rigid and soluble polymers. The fluorine atoms in the 2 and 6 positions prevent free rotation along the polymer backbone, leading to materials with high glass transition temperatures (Tg). The this compound can be polymerized via nucleophilic aromatic substitution (SNAr), where its phenoxide displaces fluoride ions from an activated aromatic monomer.

Protocol 2.1: Synthesis of an Iodine-Functionalized Poly(arylene ether)

This protocol describes a typical SNAr polymerization. The reaction is carried out at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to ensure solubility of the polymer. Potassium carbonate is a common and effective base for generating the phenoxide nucleophile in situ. Toluene is used as an azeotroping agent to remove water, which is critical as water can hydrolyze the activated monomer and quench the phenoxide.

Materials:

  • This compound (1.0 eq)

  • Decafluorobiphenyl (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 1.1 eq)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous Toluene

  • Methanol

  • Acetic acid

Procedure:

  • Setup: To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, decafluorobiphenyl, K₂CO₃, DMAc, and toluene.

  • Dehydration: Heat the mixture to reflux (around 140 °C) for 3-4 hours to remove water azeotropically.

  • Polymerization: After removing the toluene via the Dean-Stark trap, increase the temperature to 160 °C and maintain for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol containing a small amount of acetic acid.

  • The fibrous polymer precipitate should be collected by filtration.

  • To purify the polymer, re-dissolve it in a suitable solvent (e.g., DMAc or chloroform) and re-precipitate it into methanol. Repeat this process two more times.

  • Dry the final polymer in a vacuum oven at 120 °C for 24 hours.

G M1 This compound Base K₂CO₃, Toluene/DMAc Heat (Azeotropic Dehydration) M1->Base M2 Decafluorobiphenyl M2->Base Polymerization Polymerization (SNAr) 160 °C Base->Polymerization Polymer Iodine-Functionalized Poly(arylene ether) Polymerization->Polymer Purify Precipitation in Methanol & Vacuum Drying Polymer->Purify FinalPolymer Purified Polymer Purify->FinalPolymer

Experimental workflow for SNAr polymerization.
Polymer Property Typical Value Range Characterization Method
Number-Average Molecular Weight (Mn)20,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temperature (Tg)180 - 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)> 450 °CThermogravimetric Analysis (TGA)

Derivatization for Optoelectronic Applications: Tolane-Based Liquid Crystals

The rigid, linear structure of molecules derived from this compound makes them excellent candidates for liquid crystals (LCs). The lateral fluorine atoms can enhance nematic stability and increase birefringence.[4] The para-iodo group is an ideal handle for Sonogashira cross-coupling reactions to extend the conjugated system, a common strategy in LC synthesis.[5][6]

Protocol 3.1: Sonogashira Coupling for a Tolane-type Liquid Crystal

This protocol details the synthesis of a disubstituted alkyne (a tolane) from this compound and a terminal alkyne. The reaction is catalyzed by a palladium complex, with copper(I) iodide acting as a co-catalyst.[5] An amine base is used to deprotonate the terminal alkyne and neutralize the HI byproduct. The reaction must be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.

Materials:

  • This compound (1.0 eq)

  • 4-Pentylphenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add 4-pentylphenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target tolane derivative.

LC Property Significance Characterization Method
Mesophase RangeTemperature window of LC operationPolarized Optical Microscopy (POM), DSC
Clearing Point (T_c)Isotropic transition temperaturePOM, DSC
Birefringence (Δn)Optical anisotropy, key for displaysRefractometry (e.g., Abbé refractometer)
Dielectric Anisotropy (Δε)Response to electric fieldsDielectric Spectroscopy

Advanced Applications: Post-Polymerization Modification

The iodo-group incorporated into the polymer backbone in Protocol 2.1 is not merely a spectator; it is a powerful functional handle for post-polymerization modification. This allows for the synthesis of graft copolymers or the introduction of cross-linkable moieties by employing reactions like the Suzuki cross-coupling.[7][8] This strategy enables the fine-tuning of material properties such as solubility, processability, and thermal stability after the main polymer chain has been constructed.

Protocol 4.1: Suzuki Cross-Coupling on an Iodine-Functionalized Poly(arylene ether)

This protocol describes the grafting of phenyl groups onto the polymer backbone synthesized in Protocol 2.1. The Suzuki reaction is robust and tolerant of many functional groups, making it ideal for polymer modification.[9]

Materials:

  • Iodine-functionalized poly(arylene ether) (from Protocol 2.1) (1.0 eq of repeat unit)

  • Phenylboronic acid (1.5 eq per iodine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq per iodine)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene or DMF

Procedure:

  • Setup: Dissolve the iodine-functionalized polymer in toluene or DMF in a round-bottom flask.

  • Add phenylboronic acid and the 2M aqueous K₂CO₃ solution.

  • Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 90 °C under an inert atmosphere for 24-48 hours.

  • Workup: Cool the reaction mixture and precipitate the polymer into stirring methanol as described in Protocol 2.1.

  • Collect the modified polymer by filtration and purify by re-precipitation to remove catalyst residues and unreacted reagents.

  • Dry the final modified polymer in a vacuum oven. The success of the modification can be confirmed by comparing the ¹H NMR spectra before and after the reaction.

G Polymer_I Polymer Backbone with -I Groups Reagents Phenylboronic Acid Pd(PPh₃)₄ Catalyst Aqueous Base Polymer_I->Reagents Suzuki Coupling Polymer_Ph Polymer Backbone with -Phenyl Grafts Reagents->Polymer_Ph

Conceptual workflow for post-polymerization modification.

Standard Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized monomers and polymers.

Technique Monomer Analysis Polymer Analysis
NMR Spectroscopy Confirms structure & purity (¹H, ¹³C, ¹⁹F)Confirms polymer structure, end-groups, and successful modification
Mass Spectrometry (MS) Confirms molecular weight and identityNot typically used for high MW polymers; useful for oligomers
FTIR Spectroscopy Identifies key functional groups (O-H, C-I, C-F)Confirms presence of expected linkages (e.g., ether bonds)
Elemental Analysis Confirms elemental compositionConfirms elemental composition of the repeat unit
Melting Point (MP) Assesses purityNot applicable; polymers have Tg
GPC / SEC N/ADetermines molecular weight (Mn, Mw) and distribution (PDI)
DSC / TGA N/ADetermines thermal transitions (Tg) and thermal stability (Td)

Conclusion

The this compound scaffold provides a robust and versatile platform for the rational design of advanced functional materials. By leveraging a sequence of well-established organic reactions—diazotization, electrophilic iodination, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—researchers can access a diverse range of polymers and complex molecules. The protocols and insights provided herein serve as a foundational guide for harnessing the unique chemical attributes of this building block to develop next-generation materials for a variety of scientific and industrial applications.

References

Application Notes & Protocols: Leveraging 2,6-Difluoro-4-iodophenol for the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2,6-Difluoro-4-iodophenol as a pivotal building block in the synthesis of high-performance liquid crystals (LCs). The unique substitution pattern of this molecule—featuring two ortho-fluoro groups and a para-iodo group—offers a powerful combination of properties that are highly sought after in the design of advanced mesogenic materials. The lateral difluoro substitution is instrumental in tuning key physical properties such as dielectric anisotropy (Δε), viscosity, and mesophase behavior, while the iodine atom serves as a versatile synthetic handle for core elongation via cross-coupling reactions.[1][2][3] This document outlines the scientific rationale behind its use, provides detailed, field-proven protocols for its derivatization, and presents expected material properties to guide researchers in materials science, organic synthesis, and drug development.

Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design

The incorporation of fluorine into liquid crystal molecules is a cornerstone of modern materials design, enabling precise control over the material's bulk properties.[3][4] Fluorinated liquid crystals are integral to the performance of liquid crystal displays (LCDs) and are finding increasing use in advanced applications like phase shifters, spatial light modulators, and tunable lenses.

This compound emerges as a particularly valuable precursor for several key reasons:

  • High Dielectric Anisotropy: The two ortho-fluorine atoms induce a strong dipole moment perpendicular to the long axis of the molecule. This lateral dipole is critical for formulating LC mixtures with negative dielectric anisotropy (Δε < 0), which is essential for display technologies based on vertical alignment (VA) mode.

  • Low Viscosity: Lateral fluorination often leads to a reduction in rotational viscosity, which translates to faster switching times in display applications.[1]

  • Broad Nematic Range: The steric and electronic effects of the fluorine atoms can disrupt intermolecular packing, which often lowers the melting point and suppresses the formation of undesired smectic phases, thereby broadening the useful nematic temperature range.[2][5]

  • Synthetic Versatility: The phenolic hydroxyl group provides a straightforward site for introducing flexible terminal chains (e.g., alkyl, alkoxy) through etherification or esterification. Crucially, the iodine atom at the para-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, allowing for the construction of rigid, elongated molecular cores like tolanes, which are known to exhibit stable mesophases.[6][7][8][9]

This guide will focus on two fundamental transformations of this compound: Williamson ether synthesis to attach a terminal alkoxy chain, and a subsequent Sonogashira coupling to elongate the molecular core, yielding a tolane-based liquid crystal.

Experimental Workflows & Protocols

The synthesis of a target liquid crystal from this compound is typically a multi-step process. The following diagram and protocols outline a representative pathway.

G cluster_0 PART 1: Chain Attachment cluster_1 PART 2: Core Elongation cluster_2 PART 3: Characterization A This compound C Protocol 1: Williamson Ether Synthesis A->C B 1-Bromoalkane (R-Br) B->C D Intermediate: 4-Alkoxy-2,6-difluoro-1-iodobenzene C->D SN2 Reaction F Protocol 2: Sonogashira Coupling D->F E Terminal Alkyne (R'-C≡CH) E->F G Final Product: Tolane-based Liquid Crystal F->G Pd/Cu Catalysis H Purification (Column Chromatography, Recrystallization) G->H I Analysis (NMR, MS, FTIR) H->I J Property Measurement (DSC, POM) I->J

Caption: Synthetic workflow for a tolane-based liquid crystal.

Protocol 1: Williamson Ether Synthesis of 4-Alkoxy-2,6-difluoro-1-iodobenzene

This protocol describes the attachment of a flexible alkoxy chain to the phenolic group of this compound. This reaction proceeds via an SN2 mechanism.[10]

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromooctane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (or DMF for higher boiling points).

  • Reagent Addition: Add the 1-bromoalkane (1.1 eq) to the stirring suspension.

    • Causality Note: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. An excess ensures complete deprotonation. Acetone is a suitable polar aprotic solvent that solubilizes the reactants.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Causality Note: The aqueous washes remove any remaining inorganic salts and unreacted phenoxide.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-alkoxy-2,6-difluoro-1-iodobenzene intermediate.

Protocol 2: Sonogashira Coupling for Tolane Synthesis

This protocol utilizes the iodo-intermediate from Protocol 1 to construct the rigid core of the liquid crystal via a palladium and copper co-catalyzed cross-coupling with a terminal alkyne.[6][7][8][9]

Materials:

  • 4-Alkoxy-2,6-difluoro-1-iodobenzene (from Protocol 1)

  • Terminal alkyne (e.g., 4-ethynylbenzonitrile)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

  • Toluene or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-alkoxy-2,6-difluoro-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).

    • Causality Note: The reaction must be performed under anaerobic conditions to prevent oxidative side reactions and deactivation of the palladium(0) active catalyst. CuI co-catalyzes the reaction by forming a copper(I) acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[8][9]

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (as both solvent and base). The base is crucial for deprotonating the terminal alkyne.[7]

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the final liquid crystalline compound.

Characterization and Expected Properties

The successful synthesis and mesomorphic properties of the final product must be confirmed through rigorous characterization.

  • Structural Verification: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.

  • Phase Behavior: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpies.[6] Polarizing Optical Microscopy (POM) is used to visually identify the liquid crystal phases by observing their characteristic textures.[6]

The following diagram illustrates how the molecular structure influences key LC properties.

G cluster_mol Molecular Structure cluster_prop Resulting Properties mol This compound Derivative prop1 Negative Dielectric Anisotropy (Δε < 0) mol->prop1 Lateral Fluoro Groups prop2 Broad Nematic Range mol->prop2 Steric Disruption prop3 Low Rotational Viscosity mol->prop3 Lateral Fluoro Groups prop4 High Birefringence (Δn) mol->prop4 Elongated π-System (from Sonogashira)

Caption: Structure-property relationships in derived liquid crystals.

Table of Representative Properties

The following table summarizes typical physical properties for tolane-based liquid crystals incorporating the 2,6-difluorophenyl moiety. Actual values will vary based on the specific terminal chains (R and R').

PropertySymbolTypical Value RangeSignificance in Applications
Crystal-Nematic TransitionTCr-N40 - 90 °CDefines the lower limit of the operating temperature range.
Nematic-Isotropic Transition (Clearing Point)TN-I100 - 200 °CDefines the upper limit of the operating temperature range. A high clearing point indicates high thermal stability of the nematic phase.[5]
Dielectric AnisotropyΔε-2.0 to -6.0A negative value is essential for VA-mode LCDs, enabling alignment perpendicular to the applied electric field.
Optical Anisotropy (Birefringence)Δn0.15 - 0.30A high Δn allows for thinner display cells, leading to faster response times.[5]
Rotational Viscosityγ₁80 - 150 mPa·sA lower value corresponds to faster switching speeds of the liquid crystal molecules in an electric field.[1]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of advanced liquid crystals. Its unique trifunctional nature allows for the systematic introduction of flexible tails and the construction of elongated, rigid cores. The lateral difluoro groups are particularly powerful for engineering materials with negative dielectric anisotropy and low viscosity, properties that are critical for next-generation display and photonic applications. The protocols provided herein offer a robust and reproducible pathway for researchers to synthesize and explore novel mesogenic materials based on this valuable building block.

References

Application Notes & Protocols: Sonogashira Coupling of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and typically co-catalyzed by copper, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and functional group tolerance under mild conditions.[1][2]

This guide focuses on a substrate of significant interest in drug discovery and materials science: 2,6-Difluoro-4-iodophenol . The unique electronic properties of this molecule present specific considerations for the Sonogashira coupling:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step in the palladium catalytic cycle, allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[1][3]

  • Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, which further facilitates the oxidative addition of the palladium(0) catalyst into the C-I bond.[4]

  • Phenolic Hydroxyl Group: The acidic proton of the phenol group can interact with the amine base used in the reaction. This typically does not inhibit the reaction and can even be advantageous, but it requires careful consideration in the choice of base and solvent to ensure solubility and optimal reactivity.

These application notes provide a comprehensive technical guide, from the underlying mechanism to detailed, field-tested protocols and troubleshooting strategies for the successful Sonogashira coupling of this compound.

Reaction Mechanism: The Dual Catalytic Cycle

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is key to rational optimization and troubleshooting.

  • The Palladium Cycle:

    • Oxidative Addition: A palladium(0) complex, typically generated in situ, inserts into the aryl-iodine bond of this compound to form a square planar palladium(II) intermediate.[3]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) complex, displacing the iodide ligand.[3]

    • Reductive Elimination: The aryl and alkynyl groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst.[6]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[4]

    • Deprotonation: An amine base deprotonates the activated alkyne to form a copper(I) acetylide species.[7] This is the active nucleophile for the transmetalation step.

The base is crucial, as it neutralizes the hydrogen iodide (HI) formed during the reaction, preventing catalyst deactivation and driving the reaction forward.[7]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation CuI Cu(I)I PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡C-R Cu_Acetylide->PdII_Aryl CuI regenerated Cu_Acetylide->CuI Transmetalation (to Pd cycle) Alkyne H-C≡C-R Alkyne->Cu_Acetylide

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles

Protocol 1: Standard Palladium/Copper-Catalyzed Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes with this compound. It is optimized for high yield and reliability on a typical laboratory scale (0.5 - 1.0 mmol).

Materials and Equipment
  • Reagents:

    • This compound

    • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

    • Saturated aqueous NH₄Cl, brine, distilled water

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles

    • Schlenk line or inert gas (Argon/Nitrogen) manifold

    • Standard glassware for workup and purification

    • Rotary evaporator

    • TLC plates and visualization chamber (UV lamp)

Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.025 - 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that forms in situ.[7]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) via syringe to create a solution of approximately 0.1-0.2 M with respect to the aryl iodide. Add the amine base (e.g., Et₃N, 3.0 - 5.0 eq) followed by the terminal alkyne (1.1 - 1.2 eq).

  • Reaction: Stir the mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 40-65 °C.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide spot is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkynylated product.

Protocol 2: Copper-Free Sonogashira Coupling

The primary drawback of the standard protocol is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst.[9] A copper-free variant can circumvent this side reaction, which is particularly useful when working with valuable or sensitive alkynes. These reactions often require a stronger base and/or more specialized palladium catalyst systems.[10][11]

Key Modifications from Protocol 1
  • Catalyst System: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, XPhos).[11][12] A common loading is 0.5-2 mol% Pd and 1-4 mol% ligand.

  • Base and Solvent: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like DMF or 1,4-dioxane.[11] Amine bases like piperidine can also be effective.[5]

  • Temperature: Copper-free reactions may require higher temperatures (60-100 °C) to achieve reasonable reaction rates.[13]

Example Copper-Free Procedure
  • Setup: To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.01 eq), and cataCXium® A (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Addition: Add anhydrous DMF, the terminal alkyne (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction: Stir the mixture at 80 °C and monitor by TLC.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous workup will be simpler as there is no copper to remove.

Optimization and Troubleshooting

The success of the Sonogashira coupling depends on the careful balance of several factors. The following table provides guidance for optimizing the reaction and addressing common issues.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently reactive alkyne or aryl halide.3. Poor choice of base or solvent.[14][15]1. Ensure a thoroughly deoxygenated reaction setup.2. Increase reaction temperature.[13]3. Switch to a stronger base (e.g., DBU) or a more polar solvent (e.g., DMF).
Significant Homocoupling 1. Presence of oxygen promoting Glaser coupling.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol.[9]
Decomposition of Product 1. Product is sensitive to base or heat.2. Prolonged reaction time.1. Use a milder base (e.g., K₂CO₃ instead of an amine).2. Run the reaction at a lower temperature for a longer time.3. Stop the reaction as soon as the starting material is consumed.
Formation of Byproducts 1. "Sila"-Sonogashira: If using TMS-acetylene, incomplete desilylation.2. Hydrolysis of sensitive functional groups.1. For in-situ desilylation, ensure a sufficiently strong base/fluoride source (e.g., TBAF) is used.[16]2. Use anhydrous solvents and reagents.

Applications in Research and Development

The 2,6-difluoro-4-(alkynyl)phenol scaffold synthesized via this reaction is a privileged structure in medicinal chemistry and materials science.

  • Drug Discovery: These compounds serve as key intermediates for synthesizing kinase inhibitors, receptor antagonists, and other biologically active molecules.[17][18] The fluorine atoms can enhance metabolic stability and binding affinity, while the alkyne provides a versatile handle for further functionalization, for example, through "click" chemistry.

  • Organic Materials: The rigid, linear nature of the aryl-alkyne linkage makes these molecules excellent building blocks for conjugated polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the electronic properties can be fine-tuned by the choice of the alkyne substituent.[5]

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-aminophenol Scaffolds

In the landscape of modern medicinal chemistry and drug development, the 2,6-difluoro-4-aminophenol moiety represents a cornerstone structural motif. The unique electronic properties imparted by the fluorine atoms, combined with the hydrogen bonding capabilities of the phenol and aniline functionalities, make this scaffold invaluable for enhancing metabolic stability, tuning pKa, and improving binding affinity to biological targets. The synthesis of these valuable intermediates, however, presents non-trivial challenges. Traditional methods for forging aryl C-N bonds often require harsh conditions and exhibit limited functional group tolerance.[1]

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient palladium-catalyzed cross-coupling of aryl halides with amines.[1][2] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions, accommodating a wide array of functional groups. This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination to the synthesis of 2,6-difluoro-4-aminophenol derivatives from their corresponding 2,6-difluoro-4-iodophenol precursors. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4]

The choice of ligand is critical for the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be particularly effective in promoting these key steps.[5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR'R'' Base PdII_Amido Ar-Pd(II)-NR'R''(L) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Product 2,6-Difluoro-4-aminophenol Derivative ArI This compound Amine Amine (HNR'R'') Base_anion Base Anion Halide_anion Iodide Anion

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol & Methodology: A General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to a dry Schlenk tube - this compound - Amine - Palladium precatalyst - Ligand - Base start->setup degas Degas: - Evacuate and backfill with inert gas (e.g., Argon) three times setup->degas solvent Add Solvent: - Add anhydrous, degassed solvent via syringe degas->solvent reaction Reaction: - Heat the reaction mixture with stirring for the specified time solvent->reaction monitoring Monitoring: - Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Work-up: - Cool to room temperature - Dilute with an organic solvent - Filter through celite - Wash with brine monitoring->workup purification Purification: - Concentrate the organic layer - Purify by column chromatography workup->purification end End Product purification->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-1.5 times the moles of palladium), and the base (typically 1.5-3.0 equiv).

  • Amine Addition: If the amine is a solid, add it at this stage. If it is a liquid, it can be added after the solvent.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it now.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously for the desired time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,6-difluoro-4-aminophenol derivative.

Key Considerations & Optimization Strategies

The successful amination of this compound derivatives is contingent on several critical parameters. The electron-withdrawing nature of the ortho-fluorine substituents and the presence of a free phenolic hydroxyl group necessitate careful consideration of the reaction conditions.

ParameterKey Considerations & RationaleRecommended Starting Points
Palladium Precatalyst Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step. Pd(II) sources such as Pd(OAc)₂ are also effective but may require a slight induction period.Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Bulky, electron-rich biarylphosphine ligands are generally superior for coupling electron-deficient aryl halides. Xantphos is a good starting point due to its wide bite angle, which can facilitate reductive elimination.[7] For particularly challenging couplings, more specialized ligands like RuPhos may be beneficial.[8]Xantphos (1.2-2.4 mol%) or RuPhos (1.2-2.4 mol%)
Base The choice of base is crucial, especially with the free phenol. Strong bases like NaOtBu can deprotonate the phenol, potentially leading to C-O coupling side products or catalyst inhibition. Milder inorganic bases like Cs₂CO₃ or K₃PO₄ are generally preferred to minimize these side reactions.[7]Cs₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)
Solvent Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices. The solubility of the inorganic base should be considered, as poor solubility can impact reaction rates.Toluene or 1,4-dioxane
Temperature Reaction temperatures typically range from 80-110 °C. Higher temperatures may be required for less reactive amines, but can also lead to catalyst decomposition or side reactions.80-100 °C
Protecting Group Strategy If C-O coupling is a significant issue, or if a stronger base is required, protection of the phenolic hydroxyl group may be necessary. A silyl ether (e.g., TBDMS) or a benzyl ether can be employed. However, the protecting group must be stable to the reaction conditions and readily cleavable. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has been shown to be effective in complex Buchwald-Hartwig couplings.[8]Consider protection if significant side products are observed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly soluble base- Sterically hindered amine- Use a fresh batch of catalyst and ligand- Ensure all reagents and solvents are dry and thoroughly degassed- Increase reaction temperature or switch to a more soluble base- Screen alternative, more electron-rich ligands
Formation of Protodehalogenated Byproduct - Presence of water- β-hydride elimination from the amine- Ensure rigorous anhydrous conditions- Use a ligand that promotes faster reductive elimination
Formation of C-O Coupling Product - Deprotonation of the phenol by a strong base- Switch to a milder base (e.g., Cs₂CO₃, K₃PO₄)- Protect the phenolic hydroxyl group
Di-arylation of Primary Amine - High catalyst loading or high temperature- Reduce catalyst loading- Lower the reaction temperature- Use a bulkier ligand to sterically disfavor the second coupling

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 2,6-difluoro-4-aminophenol derivatives, providing access to these valuable scaffolds under relatively mild conditions. Careful consideration of the catalyst system, base, and solvent is paramount for achieving high yields and minimizing side reactions, particularly given the electronic and steric properties of the this compound substrate. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a specific, yet increasingly important substrate: 2,6-Difluoro-4-iodophenol. The presence of ortho-difluoro substitution and a phenolic hydroxyl group on the aryl iodide presents unique challenges and considerations for achieving a successful coupling.

Fluorinated organic molecules are of paramount importance in drug discovery, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. The 2,6-difluoroaryl motif, in particular, is a key component in numerous biologically active compounds. This protocol provides a detailed, field-tested methodology for the efficient Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive understanding of the reaction's intricacies.

Reaction Scheme

The general reaction scheme is depicted below, showing the palladium-catalyzed coupling of this compound with a generic arylboronic acid to yield the corresponding 3,5-difluoro-4'-hydroxybiphenyl derivative.

Caption: General scheme for the Suzuki-Miyaura coupling.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-donating ligands.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Considerations

The successful coupling of this compound requires careful consideration of several factors due to its specific electronic and structural properties.

  • Catalyst and Ligand Selection: The two ortho-fluorine atoms are strongly electron-withdrawing, which can affect the oxidative addition step. Bulky, electron-rich phosphine ligands are highly effective for coupling electron-deficient aryl halides.[7] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices as they promote high catalytic activity and stability.[8][9] Pd(OAc)₂ or Pd₂(dba)₃ can be used as the palladium source.

  • The Role of the Base: The choice of base is critical. The phenolic proton is acidic and can interfere with the reaction. A sufficiently strong base is required to deprotonate the phenol in situ and activate the boronic acid.[10] Inorganic bases like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over sodium carbonate, especially when dealing with sterically hindered or functionalized phenols.[10] Using a strong enough base obviates the need for a protecting group on the hydroxyl moiety, thus improving step economy.

  • Solvent System: A polar aprotic solvent system is typically employed. A mixture of a solvent like 1,4-dioxane or THF with water is common. Water plays a crucial role in dissolving the inorganic base and facilitating the transmetalation step.[11]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Equivalents
This compoundC₆H₃F₂IO255.99256 mg1.01.0
Arylboronic AcidArB(OH)₂--1.21.2
Pd(OAc)₂C₄H₆O₄Pd224.524.5 mg0.020.02
SPhosC₂₆H₃₅O₂P410.5216.4 mg0.040.04
K₃PO₄ (anhydrous)K₃PO₄212.27637 mg3.03.0
1,4-DioxaneC₄H₈O₂88.114 mL--
Water (degassed)H₂O18.021 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum or cap. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biaryl product.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents (Aryl Iodide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) to Schlenk Tube start->reagents atmosphere 2. Evacuate & Backfill with Argon (3x) reagents->atmosphere solvents 3. Add Degassed Solvents (Dioxane/Water) atmosphere->solvents heat 4. Heat Reaction (80-100 °C, 2-12h) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cool & Quench (Add EtOAc & Water) monitor->workup extract 7. Extract & Wash (EtOAc, Brine) workup->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Impure boronic acid (protodeboronation).1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure thorough degassing of solvents by sparging with argon or freeze-pump-thaw cycles. 3. Use high-quality boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester).
Formation of Homocoupling Product (Ar-Ar) Presence of oxygen in the reaction mixture.Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of Boronic Acid 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base is too weak or too strong for the substrate.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃).
Difficult Purification Close polarity of product and byproducts.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura coupling of this compound. By understanding the key roles of the ligand, base, and solvent, researchers can effectively synthesize a wide range of valuable 3,5-difluoro-4'-hydroxybiphenyl compounds. The provided methodology, which avoids the need for hydroxyl group protection, offers an efficient route to these important structural motifs, facilitating advancements in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction for 2,6-Difluoro-4-iodophenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this sterically hindered and electronically deactivated substrate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and streamline your synthetic workflow.

The substrate , this compound, presents a unique set of challenges. The ortho-difluoro substitution creates significant steric hindrance around the iodine, potentially impeding the crucial oxidative addition step. Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the aryl iodide, while the acidic phenolic proton introduces the possibility of undesirable side reactions with the base. This guide will help you navigate these issues to achieve optimal reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

Catalyst & Ligand Selection

Question 1: My reaction with a standard catalyst like Pd(PPh₃)₄ is sluggish or failing. What is the underlying issue and what catalyst system should I use?

Answer: The primary issue is likely twofold: slow oxidative addition and catalyst instability. This compound is an electron-deficient aryl iodide, which can be challenging for some palladium(0) catalysts to add into the C-I bond.[1] Additionally, the steric bulk from the two ortho-fluorine atoms hinders the approach of the palladium center. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) may not provide the necessary electron density and steric environment to promote the reaction efficiently.

For this substrate, you need a catalyst system that is both highly active and sterically demanding. This is best achieved by using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination.[2][3]

Recommended Catalyst Systems:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos are specifically designed for challenging cross-couplings. They possess the ideal combination of steric bulk and electron-donating properties.

  • Palladacycle Pre-catalysts: Using a pre-catalyst like the SPhos Pd G3 or XPhos Pd G3 can be advantageous. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results.

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ + SPhos/XPhos High activity for hindered substrates, versatile.1-3% Pd, 1.1-1.2x Ligand
SPhos Pd G3 Pre-catalyst Air-stable, highly reproducible, excellent for challenging couplings.1-3%
Pd₂(dba)₃ + RuPhos Excellent for electron-deficient and heteroaromatic systems.1-2% Pd, 2-4% Ligand
The Critical Role of the Base

Question 2: I am observing significant decomposition of my starting material and low yields. How does the choice of base affect the reaction of a phenol-containing substrate?

Answer: The base in a Suzuki coupling serves multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, and it facilitates the regeneration of the palladium catalyst.[4][5] However, with a phenolic substrate, the base can also deprotonate the hydroxyl group to form a phenoxide. This can lead to several complications:

  • Solubility Issues: The resulting phenoxide salt may have poor solubility in common organic solvents.

  • Catalyst Inhibition: The phenoxide can potentially coordinate to the palladium center, inhibiting catalytic activity.

  • Side Reactions: Strong bases might promote unwanted side reactions.

The key is to select a base that is strong enough to promote the catalytic cycle but not so strong that it causes substrate decomposition or other issues.

Base Selection Strategy:

  • Start with Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent starting points. Cs₂CO₃ is more soluble in organic solvents and can be more effective for hindered substrates.

  • Consider Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in polar aprotic solvents like dioxane or THF.[6]

  • Avoid Strong Hydroxide Bases: Strong bases like NaOH or KOH should generally be avoided as they can lead to decomposition and complex reaction mixtures.[7] The use of potassium tert-butoxide (KOtBu) has been reported for some challenging couplings but should be used with caution due to its high basicity.[8]

BaseSolvent CompatibilityKey Considerations
K₂CO₃ Aqueous mixtures (Toluene/H₂O, Dioxane/H₂O)Standard, cost-effective choice. Requires good mixing.[8]
Cs₂CO₃ Dioxane, Toluene, THFHigher solubility in organic solvents, often gives better results for difficult couplings.
K₃PO₄ Dioxane, THF, TolueneA strong, non-nucleophilic base that is often effective when carbonates fail.
Solvent Systems and Temperature

Question 3: My reaction is not going to completion. How do I choose the right solvent and temperature?

Answer: Incomplete conversion is often a result of poor solubility of reagents (especially the base) or insufficient thermal energy.[9]

Solvent Choice: A biphasic solvent system is typically employed for Suzuki reactions to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Dioxane/Water or THF/Water: These are excellent general-purpose solvent systems. They are polar enough to dissolve the base and boronic acid intermediates effectively.

  • Toluene/Water: A less polar option that can be beneficial if side reactions are an issue. Vigorous stirring is essential to ensure adequate mixing between the phases.[9]

Temperature Optimization: The reaction temperature provides the necessary activation energy. For a hindered substrate like this compound, elevated temperatures are usually required.

  • Starting Point: Begin with a reaction temperature of 80-90 °C.[10]

  • Pushing the Reaction: If conversion is slow, the temperature can be increased to 100-110 °C, especially when using higher-boiling solvents like dioxane or toluene.[8] Always monitor for potential decomposition at higher temperatures.

Troubleshooting Common Problems

Problem 1: Low Yield and Presence of Homocoupling and/or Protodeboronation Side Products.

Diagnosis:

  • Homocoupling (dimerization of the boronic acid) suggests the presence of oxygen, which can interfere with the catalytic cycle.

  • Protodeboronation (replacement of the boronic acid group with hydrogen) can occur if the reaction conditions are too harsh or if there is excess water, especially at high temperatures.[9][11]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[6][12]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Boronic Ester: If protodeboronation is a persistent issue, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[13][14]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of protodeboronation.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the optimization process.

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Actions Start Low or No Product Catalyst Catalyst Inactivity? Start->Catalyst Sluggish Reaction Conditions Suboptimal Conditions? Start->Conditions Incomplete Conversion SideProducts Side Products Observed? Start->SideProducts Impure Product ChangeCatalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Use Pre-catalyst Catalyst->ChangeCatalyst OptimizeBase Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Conditions->OptimizeBase OptimizeSolventTemp Increase Temperature Screen Solvents (Dioxane, THF, Toluene) Conditions->OptimizeSolventTemp Degas Improve Degassing Maintain Inert Atmosphere SideProducts->Degas Homocoupling UseEster Use Boronic Ester (e.g., Pinacol Ester) SideProducts->UseEster Protodeboronation Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl  Ar'B(OH)₂ / Base Transmetal Transmetalation PdII_Biaryl->Pd0 PdII_Biaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArI Ar-I Boronic Ar'-B(OH)₂ + Base

References

Technical Support Center: Chromatographic Purification of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chromatographic purification of 2,6-Difluoro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process.

I. Understanding the Molecule and Potential Challenges

This compound is a unique molecule with physical and chemical properties that can present specific challenges during chromatographic purification.[1] Its acidic phenolic hydroxyl group, coupled with the electron-withdrawing fluorine atoms and the bulky, less polar iodine atom, creates a compound with moderate polarity. The primary challenges in its purification often revolve around:

  • Co-elution of Impurities: Structurally similar impurities, such as isomers (e.g., 2,4-difluoro-6-iodophenol) or starting materials, can be difficult to separate.[2]

  • Product Instability: Phenols can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[3][4]

  • Poor Solubility: The compound is insoluble in water, which can affect sample loading and mobile phase selection.[5][6]

  • Tailing of Peaks: The acidic nature of the phenol can lead to interactions with the silica stationary phase, causing peak tailing and reduced resolution.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 2,6-difluorophenol), regioisomers from the iodination reaction, and potentially di- or tri-iodinated species if the reaction is not well-controlled.[8][9] For instance, direct iodination of phenols can sometimes lead to a mixture of mono-, di-, and tri-iodinated products.[9]

Q2: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A2: A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] Begin with a low percentage of ethyl acetate (e.g., 5-10%) in hexanes and gradually increase the polarity based on TLC analysis.[10] An ideal Rf value to aim for on your TLC plate is between 0.2 and 0.4 for good separation on the column.[11][12]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Silica gel is inherently acidic and can cause decomposition of sensitive compounds.[3] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding 1-3% triethylamine to your eluting solvent system.[4][10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a magnesium silicate-based adsorbent.[13]

  • Reversed-Phase Chromatography: For more polar compounds or when normal phase fails, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a powerful alternative.[13][14]

Q4: I'm observing significant peak tailing in my chromatogram. How can I improve the peak shape?

A4: Peak tailing for phenolic compounds is often due to strong interactions with the acidic silanol groups on the silica surface.[7]

  • Add a Modifier to the Mobile Phase: Incorporating a small amount of a polar, acidic modifier like acetic acid or a basic modifier like triethylamine to your eluent can help to saturate the active sites on the silica gel and improve peak shape.

  • Increase the Polarity of the Eluent: Sometimes, a more polar solvent system can help to reduce the interaction between the analyte and the stationary phase, leading to less tailing.[3]

Q5: My crude product has poor solubility in the initial chromatography solvent. How should I load it onto the column?

A5: If your sample does not dissolve well in the mobile phase, you have a couple of options for loading it onto the column:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[11][15]

  • Minimal Strong Solvent: Dissolve the sample in the smallest possible volume of a stronger (more polar) solvent than your mobile phase. However, be cautious with this method as it can sometimes lead to band broadening at the top of the column.[3]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation of Product and Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions collected from the column.

Workflow for Troubleshooting Poor Separation

G start Poor Separation tlc Re-optimize TLC Conditions start->tlc Isocratic elution fails? gradient Implement Gradient Elution tlc->gradient Still poor separation? end Improved Separation tlc->end TLC optimization successful phase Consider Alternative Stationary Phase gradient->phase Gradient ineffective? gradient->end Gradient successful recrystallize Attempt Recrystallization phase->recrystallize Still no resolution? phase->end New phase works recrystallize->end

Caption: Decision workflow for improving separation.

Detailed Solutions:

  • Re-optimize TLC Conditions: The success of your column chromatography is highly dependent on the initial TLC analysis.[11]

    • Action: Systematically screen different solvent systems. A good starting point is to vary the ratio of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).[10]

    • Rationale: The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, and there is a significant difference in Rf values between your product and the impurities.[11][12]

  • Implement Gradient Elution: If an isocratic (single solvent) system doesn't provide adequate separation, a gradient elution can be highly effective.[4][12][13]

    • Action: Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the column run.[4]

    • Rationale: This technique allows for the elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your product and then more polar impurities, often with better resolution.

  • Consider Alternative Stationary Phases: If silica gel does not provide the necessary selectivity, other options are available.

    • Action: Try using alumina (neutral or basic) or reversed-phase silica (C18).[13]

    • Rationale: Different stationary phases have different selectivities based on the interactions with the analytes. A change in stationary phase can sometimes dramatically improve separation.

  • Attempt Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially for removing impurities with different solubility profiles.[12]

    • Action: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Rationale: As the solution cools, the pure product should crystallize out, leaving the impurities in the solution.

Problem 2: No Compound Eluting from the Column

Symptoms:

  • Fractions are collected, but TLC analysis shows no product.

Workflow for Troubleshooting Missing Compound

G start No Compound Eluting stability Check Compound Stability on Silica start->stability solvent_front Analyze First Fractions (Solvent Front) stability->solvent_front Compound is stable end Compound Located stability->end Compound decomposed polarity Drastically Increase Solvent Polarity solvent_front->polarity Not in solvent front solvent_front->end Found in solvent front polarity->end

Caption: Troubleshooting steps when the compound is not eluting.

Detailed Solutions:

  • Check Compound Stability on Silica: Your compound may be decomposing on the column.[3]

    • Action: Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. Compare this to a freshly spotted plate. If the spot for your product has diminished or new spots have appeared, it indicates instability.

    • Rationale: This simple test can save you from losing your entire sample on a column.

  • Analyze the First Fractions (Solvent Front): It's possible your compound is much less polar than anticipated and eluted with the solvent front.[3]

    • Action: Concentrate the very first fractions collected and analyze them by TLC.

    • Rationale: If your initial solvent system was too polar, non-polar compounds can elute very quickly.

  • Drastically Increase Solvent Polarity: If the compound is stable but not eluting, it may be strongly adsorbed to the silica.

    • Action: Flush the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing methanol.[3]

    • Rationale: A significant increase in solvent strength will be needed to elute highly retained compounds.

Problem 3: Irregular Flow Rate and Column Cracking

Symptoms:

  • The solvent flow through the column is very slow or stops.

  • Visible cracks or channels appear in the silica bed.

Detailed Solutions:

  • Check for Clogs: The column frit or tubing may be blocked.[16]

    • Action: If possible, disconnect the column and check for blockages.

    • Rationale: Particulate matter in the sample or solvent can clog the system.

  • Proper Column Packing: Uneven packing can lead to channeling and poor separation.[16]

    • Action: Ensure the silica gel is packed as a uniform slurry to avoid air pockets.[17] Gently tap the column during packing to help the silica settle evenly.

    • Rationale: A well-packed column ensures a consistent flow path for the mobile phase and sample, which is crucial for good separation.

  • Solvent Viscosity: Some solvents are more viscous and will flow more slowly.[11]

    • Action: If using a viscous solvent like dichloromethane, you may need to apply slightly more pressure to maintain a good flow rate.[4][10]

    • Rationale: The flow rate is inversely proportional to the viscosity of the mobile phase.

IV. Experimental Protocols

Protocol 1: Standard Flash Chromatography on Silica Gel
  • Column Preparation:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel (particle size 40-63 µm) in the initial, least polar eluent.[17]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[17]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully pipette it onto the sand layer.[15]

    • Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.[15]

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.[4]

    • Maintain a constant flow rate. For flash chromatography, apply gentle pressure with a pump or inert gas.[12]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the collected fractions by TLC to identify those containing the pure product.[12]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[12]

Data Summary Table: Example Purification Outcomes
Purification MethodStarting Purity (crude)Final Purity (by GC/HPLC)Yield Loss (approx.)Notes
Silica Gel Chromatography (Isocratic)80%95%15-25%Good for removing baseline impurities and starting materials.
Silica Gel Chromatography (Gradient)80%>98%10-20%Offers better resolution for closely eluting impurities.[12]
Recrystallization80%>99%20-35%Highly effective for crystalline solids, but significant yield loss is possible.[12]
Sequential Purification (Chromatography followed by Recrystallization)80%>99.5%25-40%Provides the highest purity but with cumulative yield loss.

Disclaimer: The data in this table is for illustrative purposes and may not be representative of all experimental outcomes.

V. References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • TROUBLESHOOTING GUIDE. Restek. --INVALID-LINK--

  • Flash Chromatography: Principles & Applications. Phenomenex. --INVALID-LINK--

  • Several Problems of Flash Column Chromatography. Hawach Scientific. --INVALID-LINK--

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Flash Chromatography Basics. Sorbent Technologies, Inc. --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--

  • Troubleshooting Guide. Phenomenex. --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma Focus Asia. --INVALID-LINK--

  • This compound. Benchchem. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--

  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Virginia Tech. --INVALID-LINK--

  • This compound, 99% 1 g. Thermo Fisher Scientific. --INVALID-LINK--

  • This compound, 99% 10 g. Thermo Fisher Scientific. --INVALID-LINK--

  • This compound, 99% 1 g. Fisher Scientific. --INVALID-LINK--

  • This compound. Manchester Organics. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • 2,6-Difluorophenol synthesis. ChemicalBook. --INVALID-LINK--

  • 2,4-difluoro-6-iodophenol synthesis. ChemicalBook. --INVALID-LINK--

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. --INVALID-LINK--

  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR. --INVALID-LINK--

  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. --INVALID-LINK--

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. --INVALID-LINK--

  • Process for the iodination of phenolic derivatives. Google Patents. --INVALID-LINK--

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. --INVALID-LINK--

  • Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products. Benchchem. --INVALID-LINK--

  • This compound, CAS No. 950858-06-7. iChemical. --INVALID-LINK--

  • METHOD FOR PRODUCING p-IODOPHENOL. Google Patents. --INVALID-LINK--

References

byproduct formation in the synthesis of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-4-iodophenol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Core Synthesis Overview: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,6-Difluorophenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions.[1][2] In the case of 2,6-Difluorophenol, the two ortho positions are blocked by fluorine atoms, making the para position the exclusive site for iodination. This high degree of regioselectivity is a key advantage of this synthesis.

G Start Reaction Outcome Analysis (TLC/LCMS) Issue1 High % of Starting Material Start->Issue1 Issue2 Unknown Less Polar Spot Start->Issue2 Issue3 Dark Color / Tarry Mixture Start->Issue3 Cause1 Incomplete Reaction: - Insufficient Reagent - Low Temp/Time Issue1->Cause1 Cause2 Over-Iodination or Impurity in Starting Material Issue2->Cause2 Cause3 Phenol Oxidation Issue3->Cause3 Solution1 Action: - Check Stoichiometry - Increase Temp/Time - Verify Reagent Quality Cause1->Solution1 Solution2 Action: - Use High-Purity SM - Use ~1.0 eq. I⁺ Source - Purify via Chromatography Cause2->Solution2 Solution3 Action: - Use Inert Atmosphere (N₂) - Lower Temperature - Use Milder Oxidant Cause3->Solution3

References

Technical Support Center: A Guide to Improving Yields in Reactions with 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve yields when working with this versatile reagent. Here, we will delve into the nuances of its reactivity, troubleshoot common issues encountered in key transformations, and provide detailed protocols to enhance the success of your experiments.

Understanding the Reactivity of this compound

This compound is a unique building block in organic synthesis. Its structure presents three key features that dictate its reactivity: the highly reactive carbon-iodine bond, the phenolic hydroxyl group, and the two fluorine atoms positioned ortho to the hydroxyl group. The C-I bond is the primary site for cross-coupling reactions, while the phenolic -OH group can participate in etherification or serve as a directing group. The ortho-fluoro substituents significantly influence the electronic properties of the aromatic ring and the acidity of the phenol, which in turn affects reaction conditions and potential side reactions.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses frequently encountered problems in common reactions involving this compound and provides systematic approaches to troubleshoot and optimize your reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges can arise, particularly with electronically modified substrates like this compound.

Problem 1: Low or No Conversion to the Desired Biaryl Product

  • Probable Cause A: Inactive Catalyst System. The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this substrate due to the electronic effects of the fluorine atoms.[1]

    • Solution: Employ a more active catalyst system. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are often more effective as they promote the rate-limiting oxidative addition step.[1] Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) to ensure the formation of the active Pd(0) species.[2]

  • Probable Cause B: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid in the transmetalation step.[3] Poor solubility of the base or reactants can stall the reaction.

    • Solution: For substrates like this compound, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] Ensure the base is finely powdered and anhydrous. The solvent system should be able to dissolve both the organic substrates and the inorganic base. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is a common choice.[1]

  • Probable Cause C: Degradation of Boronic Acid. Boronic acids can be prone to decomposition, especially under the reaction conditions.[1]

    • Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester), before the coupling reaction.

Problem 2: Significant Formation of Side Products

  • Probable Cause A: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen, which can also deactivate the palladium catalyst.[2]

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Probable Cause B: Hydrodehalogenation (Protodeiodination). This results in the replacement of the iodine atom with hydrogen, leading to the formation of 2,6-difluorophenol. This can occur if the catalytic cycle is interrupted or if there are sources of active hydrogen.

    • Solution: Ensure all reagents and solvents are anhydrous, unless water is a required component of the solvent system. Using a more active catalyst system can sometimes outcompete the rate of hydrodehalogenation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The success of this reaction with this compound is highly dependent on the catalyst system and reaction conditions.

Problem 1: Low Yield of the Aryl Amine Product

  • Probable Cause A: Inefficient Catalyst-Ligand Combination. Similar to the Suzuki coupling, the choice of ligand is crucial. The nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic) will influence the optimal ligand.

    • Solution: For primary amines, ligands like BrettPhos have shown excellent results.[4] For secondary amines, sterically hindered biaryl phosphine ligands are generally effective. A screening of different ligands may be necessary to find the optimal one for your specific amine.

  • Probable Cause B: Unsuitable Base. Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[5] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require a more active catalyst system or higher reaction temperatures.

Problem 2: Formation of Hydrodehalogenated Byproduct

  • Probable Cause: β-Hydride Elimination. This is a potential side reaction, especially with primary amines that have β-hydrogens, leading to the formation of an imine and the hydrodehalogenated arene.[6]

    • Solution: The use of bulky, electron-rich phosphine ligands can disfavor β-hydride elimination by sterically hindering the formation of the required co-planar transition state.

Etherification Reactions

The phenolic hydroxyl group of this compound can be readily converted to an ether. The two most common methods are the Williamson ether synthesis and the Mitsunobu reaction.

Problem 1: Low Yield in Williamson Ether Synthesis

  • Probable Cause A: Incomplete Deprotonation of the Phenol. The Williamson ether synthesis requires the formation of a phenoxide, which then acts as a nucleophile.[7] The acidity of this compound is influenced by the electron-withdrawing fluorine atoms.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the phenol. Common bases include NaH, K₂CO₃, or Cs₂CO₃. The choice of base may depend on the solvent and the electrophile used.

  • Probable Cause B: Poor Reactivity of the Electrophile. The reaction proceeds via an SN2 mechanism, so the electrophile should be unhindered.

    • Solution: Use primary alkyl halides or tosylates as electrophiles. Secondary and tertiary halides are more prone to elimination side reactions.

Problem 2: Low Yield in Mitsunobu Reaction

  • Probable Cause A: Steric Hindrance. The Mitsunobu reaction can be sensitive to steric bulk around the alcohol.[8]

    • Solution: While this compound itself is not exceptionally hindered, the choice of the alcohol coupling partner is important. For sterically hindered alcohols, modified conditions or alternative reagents may be necessary.

  • Probable Cause B: Side Reactions of the Reagents. The standard Mitsunobu reagents, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), can lead to purification challenges due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.

    • Solution: Consider using polymer-bound PPh₃ to simplify purification by filtration. Alternatively, other azodicarboxylates like diisopropyl azodicarboxylate (DIAD) can be used.[9]

Frequently Asked Questions (FAQs)

Q1: How do the ortho-fluoro substituents affect the reactivity of this compound in cross-coupling reactions?

A1: The two fluorine atoms have a significant electron-withdrawing inductive effect, which can make the aryl iodide more susceptible to oxidative addition to the palladium catalyst. This can be beneficial for the rate-determining step in many cross-coupling reactions. However, the fluorine atoms can also engage in electronic interactions with the catalyst, and their steric presence, although small, can influence the choice of optimal ligand.

Q2: What is the best way to monitor the progress of reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring these reactions. Due to the aromatic nature of this compound and its products, spots can often be visualized under a UV lamp (254 nm).[10][11] Staining with an iodine chamber is also an effective method for visualizing many of the reactants and products.[10][11] For more quantitative analysis, GC-MS or LC-MS are recommended.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: My product is difficult to purify by column chromatography. What are some alternative purification strategies?

A4: If your product is a solid, recrystallization can be a highly effective purification method, often yielding material of very high purity. If both column chromatography and recrystallization are problematic, you might consider preparative TLC or HPLC for small-scale purifications. In some cases, converting the product to a solid derivative (e.g., a salt) that is easier to purify by recrystallization, followed by regeneration of the desired product, can be a viable strategy.

Detailed Experimental Protocols

The following are generalized, starting-point protocols for common reactions. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine aryl iodide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq) in a dry flask. B Evacuate and backfill with inert gas (3x). A->B Seal flask C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat to desired temperature and stir. Monitor by TLC/LC-MS. D->E Start heating F Cool to RT. Dilute with organic solvent and wash with water and brine. E->F Reaction complete G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine aryl iodide (1.0 eq), palladium pre-catalyst (2 mol%), and ligand (4 mol%) in a dry flask. B Evacuate and backfill with inert gas (3x). A->B Seal flask C Add degassed solvent. B->C D Add amine (1.2 eq) and base (1.4 eq). C->D E Heat to desired temperature and stir. Monitor by TLC/LC-MS. D->E Start heating F Cool to RT. Filter through celite, wash with organic solvent. E->F Reaction complete G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Degassed anhydrous solvent (e.g., toluene)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound, the palladium pre-catalyst, and the ligand.

  • Add the degassed solvent, followed by the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeKey Parameters to OptimizeCommon Side ProductsTypical Yield Range
Suzuki-Miyaura Coupling Catalyst, Ligand, Base, SolventHomocoupling, Hydrodehalogenation60-95%
Buchwald-Hartwig Amination Ligand, Base, TemperatureHydrodehalogenation, β-Hydride Elimination Products50-90%
Williamson Ether Synthesis Base, Solvent, ElectrophileElimination Products70-98%
Mitsunobu Reaction Reagent Stoichiometry, TemperatureInversion of Stereochemistry (if applicable)65-95%

Disclaimer: The data in this table is for illustrative purposes and can vary significantly based on the specific substrates and reaction conditions used.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield in Cross-Coupling Cause1 Inactive Catalyst Start->Cause1 Cause2 Suboptimal Base/ Solvent Start->Cause2 Cause3 Reagent Degradation Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1a Use more active ligand (e.g., Buchwald) Cause1->Solution1a Solution1b Use air-stable pre-catalyst Cause1->Solution1b Solution2a Screen stronger/ more soluble bases Cause2->Solution2a Solution2b Optimize solvent system (e.g., add water) Cause2->Solution2b Solution3 Use fresh reagents Cause3->Solution3 Solution4a Degas reaction mixture thoroughly Cause4->Solution4a Homocoupling Solution4b Use bulky ligands to suppress side reactions Cause4->Solution4b β-Hydride Elim.

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

preventing homocoupling in Suzuki reactions of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging substrates like 2,6-Difluoro-4-iodophenol. Our focus is to provide actionable solutions and in-depth mechanistic understanding to overcome a common and frustrating side reaction: homocoupling.

Troubleshooting Guide: Preventing Homocoupling

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on a combination of mechanistic principles and field-proven optimization strategies.

Q1: I'm observing significant formation of a biaryl byproduct derived from my boronic acid. What is the primary cause and how can I fix it?

A1: This is a classic case of boronic acid homocoupling. It is the most common homocoupling pathway and is typically promoted by the presence of molecular oxygen or an excess of reactive Pd(II) species in your reaction mixture.[1][2]

Under aerobic conditions, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the undesired biaryl byproduct.[1][3] Similarly, if you are using a Pd(II) precatalyst (like Pd(OAc)₂) and its reduction to Pd(0) is inefficient, the remaining Pd(II) can drive this side reaction.[1]

Core Solutions:

  • Rigorous Oxygen Exclusion: This is the most critical first step. Oxygen is a known promoter of boronic acid homocoupling.[4]

    • Protocol: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. A common and effective method is to subject the sealed flask to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[5] For best results, sparging the solvent with the inert gas for 15-20 minutes prior to use is highly recommended.[6][7]

  • Add a Mild Reducing Agent: To scavenge any residual Pd(II) that could initiate homocoupling, consider adding a mild reducing agent.

    • Protocol: The addition of potassium formate (HCO₂K) has been shown to effectively suppress homocoupling by ensuring the palladium remains in its active Pd(0) state without interfering with the main catalytic cycle.[6][7] Add it with the other solid reagents before the catalyst.

Q2: My desired cross-coupled product yield is low, and I see both starting materials and homocoupling byproducts. I've already degassed my reaction. What should I look at next?

A2: If rigorous degassing isn't sufficient, the issue likely lies within your catalyst system (palladium source and ligand) or the choice of base. The relative rates of the desired cross-coupling versus the homocoupling pathway are highly dependent on these parameters. For an electron-rich aryl iodide like this compound (note: the fluorine atoms are withdrawing, but the phenol is donating), the oxidative addition should be fast. The bottleneck may be in the subsequent steps, which the right ligand can accelerate.

Core Solutions:

  • Ligand Selection: The ligand is arguably the most important variable in controlling selectivity.[8] Bulky, electron-rich phosphine ligands are the industry standard for suppressing homocoupling.[9] They accelerate the rate-limiting reductive elimination step of the desired cycle and sterically hinder the formation of palladium complexes that lead to homocoupling.[10]

    • Recommendation: Switch from simple ligands like PPh₃ to a modern Buchwald-type ligand. SPhos is an excellent starting point for this type of substrate.[11]

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ in conjunction with your chosen ligand can be advantageous over Pd(II) sources, as it removes the need for an in-situ reduction step that can be a source of unwanted Pd(II).[5] Alternatively, modern Buchwald precatalysts (e.g., XPhos Pd G3) are designed for the clean and efficient in-situ generation of the active L-Pd(0) species.[1]

  • Base Selection: The base's role is to form the more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[10][12] However, an overly strong or poorly soluble base can lead to side reactions.

    • Recommendation: For your substrate, which contains an acidic phenol group, a moderately strong, non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is a highly effective choice, especially for heterocyclic or functionally complex substrates.[12] It strikes a good balance of reactivity and selectivity.

Troubleshooting Flowchart for Homocoupling

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement 3x vacuum/inert gas cycles. Sparge solvent for 15-20 min. q1->sol1 No q2 Are you using a bulky, electron-rich ligand? q1->q2 Yes sol1->q2 sol2 Switch from PPh3 to a Buchwald ligand (e.g., SPhos, XPhos). q2->sol2 No q3 Is the base optimal? q2->q3 Yes sol2->q3 sol3 Use K3PO4 or Cs2CO3. Avoid strong hydroxides. q3->sol3 No q4 Is the boronic acid stable? q3->q4 Yes sol3->q4 sol4 Switch to the corresponding pinacol boronate ester (Bpin). q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: A step-by-step diagnostic workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)
Q3: What are the fundamental mechanisms of homocoupling in Suzuki reactions?

A3: Homocoupling can occur with either the boronic acid or the aryl halide, but boronic acid homocoupling is far more prevalent.

  • Boronic Acid Homocoupling (Dominant Pathway):

    • Aerobic (Oxygen-Mediated): This pathway is initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by trace oxygen. This Pd(II) species, which is not part of the primary catalytic cycle, then undergoes two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][3]

    • Anaerobic (Pd(II)-Mediated): This occurs when a Pd(II) precatalyst is used and is not fully reduced to Pd(0). The remaining Pd(II) salt can directly facilitate the coupling of two boronic acid molecules.[1]

  • Aryl Halide Homocoupling (Reductive Coupling): This is less common and typically involves the formation of an Ar-Pd(II)-X intermediate, which can then react through various pathways, sometimes involving disproportionation or reaction with another Pd(0) species, to form the Ar-Ar biaryl.[13][14]

Suzuki Catalytic Cycle with Homocoupling Side Reactions

Suzuki_Cycle cluster_homo Homocoupling Side Reactions pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (+ Ar-I) pdII_species Pd(II) Species pd0->pdII_species Oxidation trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)2 + Base) trans_complex->pd0 Reductive Elimination (- Ar-Ar') o2 O2 o2->pdII_species homo_complex Pd(II)(Ar')(Ar') pdII_species->homo_complex 2x Transmetalation (+ 2 Ar'-B(OH)2) homo_complex->pd0 Reductive Elimination (- Ar'-Ar')

Caption: The desired Suzuki cycle (blue) and the competing homocoupling pathway (red).

Q4: Should I protect the phenol group on my this compound before the reaction?

A4: Not necessarily, and in many cases, it's preferable not to. While the acidic proton of the phenol can react with the base, most standard Suzuki conditions tolerate free phenols well. Protecting and deprotecting adds two steps to your synthesis, reducing overall yield. The key is to use the correct base. Using a strong base like NaOH or NaOtBu could lead to complications with the phenol acting as a ligand to the palladium center. A weaker inorganic base like K₂CO₃ or K₃PO₄ is usually sufficient to activate the boronic acid without causing issues with the phenol.[12][15] If you still face issues, then protection (e.g., as a methyl or benzyl ether) is a viable but secondary option.

Q5: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)?

A5: This choice involves a trade-off between reactivity and stability.[16]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[16] However, they are also more prone to decomposition via pathways like protodeboronation (replacement of the C-B bond with C-H) and homocoupling.[17][18]

  • Boronate Esters (Bpin): Are significantly more stable, often crystalline solids that are easier to handle, purify, and store.[16] This stability makes them less susceptible to premature decomposition. While sometimes slightly less reactive, this can be an advantage in complex syntheses, as it ensures the integrity of the coupling partner over the course of the reaction.

Recommendation: For a challenging coupling where homocoupling is a concern, starting with the pinacol boronate ester of your coupling partner is a highly recommended strategy. The increased stability often outweighs the potential slight decrease in reaction rate.[16]

Optimized Protocol: Suzuki Coupling of this compound

This protocol incorporates best practices to minimize homocoupling and maximize the yield of the desired biaryl product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Aryl Pinacol Boronate Ester (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with Argon or high-purity Nitrogen. Repeat this cycle a total of three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Final Degassing: With gentle stirring, bubble Argon or Nitrogen through the reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Impact of Ligand and Base on Homocoupling

ParameterConditionExpected HomocouplingRationale
Ligand PPh₃HighLow steric bulk and electron density; slower reductive elimination.
SPhos Low Bulky and electron-rich, accelerates reductive elimination. [11]
Base NaOHModerate to HighStrong base can promote side reactions with the phenol substrate.[12]
K₃PO₄ Low Effective, non-nucleophilic base, well-suited for functionalized substrates. [12]

References

Technical Support Center: Stability of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-4-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and successful application of this versatile reagent in your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position, imparts distinct reactivity. The fluorine atoms enhance the acidity of the phenolic proton and influence the electronic properties of the aromatic ring, while the carbon-iodine bond serves as a key site for cross-coupling reactions.[1][2] However, the stability of this compound under various reaction conditions is a critical factor for achieving desired outcomes. This guide provides in-depth insights into maintaining its integrity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is sensitive to light and should be protected from direct sunlight.[3][4] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: My this compound has developed a slight discoloration. Is it still usable?

A2: this compound is typically a white to off-white solid. A change in color, such as turning yellow or brown, may indicate degradation due to factors like oxidation or light exposure. While a minor color change might not significantly affect the outcome of all reactions, it is crucial to assess the compound's purity using analytical techniques like NMR, HPLC, or GC before use in sensitive applications. For high-purity requirements, it is best to use a fresh, unopened batch or repurify the material.

Stability in Reaction Conditions

Q3: How does the acidity of this compound affect its reactivity and stability?

A3: The two ortho-fluorine atoms have a strong electron-withdrawing inductive effect, which significantly increases the acidity of the phenolic hydroxyl group.[2] This makes the compound more acidic than phenol and even 2,4-difluorophenol.[2] Consequently, it can be deprotonated under milder basic conditions to form the corresponding phenoxide, which is a more potent nucleophile for reactions like O-alkylation and O-acylation.[2] However, the use of strong bases should be carefully controlled, as prolonged exposure can lead to degradation.

Q4: What are the primary decomposition pathways for this compound under harsh reaction conditions?

A4: While specific decomposition pathways for this compound are not extensively documented in readily available literature, general knowledge of iodophenol chemistry suggests potential degradation routes:

  • Deiodination: The carbon-iodine bond can be cleaved under certain conditions, such as in the presence of strong reducing agents or certain transition metal catalysts, leading to the formation of 2,6-difluorophenol. Oxidative conditions can also lead to C-I bond cleavage.[5]

  • Oxidation: Strong oxidizing agents can lead to the formation of quinone-like structures or even ring-opening, resulting in smaller, undesired byproducts.[6]

  • Thermal Decomposition: Although generally stable at moderate temperatures, high temperatures can cause decomposition, potentially releasing hazardous substances like hydrogen fluoride and iodine-containing compounds.[6]

  • Photodegradation: As the compound is light-sensitive, exposure to UV or high-intensity visible light can initiate radical reactions, leading to decomposition.[3][7] The photolysis of the C-I bond can generate iodine radicals that may initiate further degradation.[7]

Q5: Is this compound stable under common cross-coupling reaction conditions (e.g., Suzuki, Sonogashira)?

A5: Yes, the carbon-iodine bond in this compound is well-suited for palladium-catalyzed cross-coupling reactions.[1] Iodine is an excellent leaving group in these transformations.[1] However, the stability of the overall molecule depends on the specific reaction conditions:

  • Base: The choice of base is critical. While a base is necessary for the catalytic cycle of most cross-coupling reactions, excessively strong or high concentrations of base can lead to side reactions involving the phenolic hydroxyl group or promote deiodination. Common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally well-tolerated.[8][9]

  • Temperature: While many cross-coupling reactions require elevated temperatures, prolonged heating at very high temperatures should be avoided to minimize thermal decomposition.

  • Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used and are generally compatible. Protic solvents, in combination with a base, can facilitate nucleophilic attack on the aromatic ring under certain conditions, although the fluorine atoms provide some steric hindrance.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Scientific Rationale
Degraded Starting Material Confirm the purity of this compound using NMR or LC-MS. Use a fresh batch if purity is questionable.Impurities or degradation products can inhibit the catalyst or participate in side reactions, reducing the yield of the desired product.
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened catalyst or one stored under an inert atmosphere. Consider a brief pre-activation step if necessary.Palladium(0) species are the active catalysts in Suzuki couplings. Oxidation to Palladium(II) can deactivate the catalyst.
Inappropriate Base The choice of base is crucial for the transmetalation step. If using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, especially with sterically hindered boronic acids.[10]The base activates the boronic acid to form a boronate complex, which is more nucleophilic and facilitates the transfer of the organic group to the palladium center.[10]
Suboptimal Solvent System Ensure the solvent system (e.g., dioxane/water, toluene/water) is appropriate for the specific boronic acid and base used. Ensure solvents are adequately degassed to remove oxygen.The solvent influences the solubility of reactants and the stability of the catalytic species. Oxygen can oxidize the Pd(0) catalyst.
Steric Hindrance The two ortho-fluorine atoms can create steric hindrance, potentially slowing down the reaction.[2] Increase the reaction temperature or time, or switch to a less sterically bulky phosphine ligand.Steric hindrance can impede the approach of the reactants to the palladium center, affecting the rates of oxidative addition and transmetalation.[10]
Issue 2: Formation of 2,6-Difluorophenol as a Major Byproduct
Possible Cause Troubleshooting Step Scientific Rationale
Reductive Deiodination Minimize the use of reducing agents in the reaction mixture. If a phosphine ligand is used, ensure it is not in large excess, as some phosphines can act as reducing agents at elevated temperatures.The carbon-iodine bond can be cleaved reductively, especially in the presence of certain transition metal catalysts and a hydrogen source.
Hydrodeiodination Ensure the reaction is carried out under an inert atmosphere. Traces of water or other protic sources in the presence of a base and catalyst can lead to hydrodeiodination.This side reaction replaces the iodine atom with a hydrogen atom, leading to the formation of 2,6-difluorophenol.
Catalyst-Mediated Decomposition Screen different palladium catalysts and ligands. Some catalyst systems may be more prone to promoting deiodination.The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and undesired side reactions.
Issue 3: Unwanted Reactions at the Phenolic Hydroxyl Group
Possible Cause Troubleshooting Step Scientific Rationale
O-Alkylation or O-Acylation with Reagents If the reaction involves electrophilic reagents, consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the reaction.The acidic phenolic proton can be easily removed by a base, forming a nucleophilic phenoxide that can react with electrophiles present in the reaction mixture.
Reaction with Solvent Avoid using reactive solvents that can act as electrophiles, especially under basic conditions.Solvents are generally chosen to be inert, but some, under specific conditions, can participate in side reactions.

Experimental Workflow and Data

Protective Protocol: Storage and Handling

A crucial aspect of ensuring the stability of this compound is proper storage and handling. The following workflow minimizes degradation.

storage_workflow cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store in Tightly Sealed, Light-Resistant Container Inspect->Store If OK Inert Store Under Inert Atmosphere (Argon/Nitrogen) Store->Inert Location Cool, Dry, Well-Ventilated Area Inert->Location

Caption: Recommended storage workflow for this compound.

Comparative Stability Under Different Basic Conditions

To illustrate the importance of base selection, the following table summarizes the hypothetical stability of this compound after 24 hours at 80°C in the presence of various bases commonly used in cross-coupling reactions.

Base (2.0 equivalents) Solvent % Recovery of Starting Material Primary Degradation Product
K₂CO₃Dioxane/H₂O (4:1)>95%Minimal
K₃PO₄Toluene>90%Minimal
Cs₂CO₃Dioxane>90%Minimal
NaHTHF<50%2,6-Difluorophenol and others
NaOH (aq)Dioxane/H₂O (4:1)<70%2,6-Difluorophenol and others

This data is illustrative and intended to highlight general reactivity trends.

Visualization of Stability Considerations in a Suzuki Coupling Reaction

The following diagram outlines the critical points to consider for maintaining the stability of this compound during a Suzuki-Miyaura coupling reaction.

suzuki_stability reagent reagent conditions Reaction Conditions Inert Atmosphere (N₂/Ar) Degassed Solvents Controlled Temperature reagent->conditions base Base Selection Mild to Moderate Base (K₂CO₃, K₃PO₄) Avoid Strong/Excess Base conditions->base catalyst Catalyst System Active Pd(0) Source Appropriate Ligand conditions->catalyst product {Desired Product | High Yield} base->product Optimal side_product {Side Products | 2,6-Difluorophenol O-Alkylated/Acylated Species} base->side_product Suboptimal catalyst->product Optimal catalyst->side_product Suboptimal

Caption: Key stability factors for this compound in Suzuki coupling.

Conclusion

The successful use of this compound hinges on a thorough understanding of its stability profile. By adhering to proper storage and handling protocols, carefully selecting reaction conditions—particularly the base, temperature, and atmosphere—and being aware of potential degradation pathways, researchers can minimize the formation of byproducts and achieve high yields of their desired products. This guide serves as a foundational resource to troubleshoot common issues and optimize experimental outcomes when working with this versatile and reactive compound.

References

Validation & Comparative

A Researcher's Guide to the Chemoselective Cross-Coupling of 2,6-Dihalo-4-iodophenols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Polyhalogenated aromatic compounds, such as 2,6-dihalo-4-iodophenols, represent a class of exceptionally versatile building blocks. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for a programmed, stepwise introduction of various substituents onto the aromatic core. This guide provides an in-depth comparison of the reactivity of these positions, supported by mechanistic insights and actionable experimental protocols, to empower researchers in leveraging this powerful synthetic strategy.

The Reactivity Hierarchy: A Tale of Bond Energies

The principle governing the selective functionalization of 2,6-dihalo-4-iodophenols is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] This step is energetically more favorable for weaker bonds.

The established trend for aryl halide BDEs is: C-I < C-Br < C-Cl < C-F .[3][4][5]

Bond TypeBond Dissociation Energy (kcal/mol)
Phenyl-Iodide (Ph-I)~67.0[3]
Phenyl-Bromide (Ph-Br)~84.0[3]
Phenyl-Chloride (Ph-Cl)~97.1[3]

This significant difference in bond strength—nearly 30 kcal/mol between C-I and C-Cl—forms the foundation for achieving high chemoselectivity. The weaker C-I bond will undergo oxidative addition with a Pd(0) catalyst under much milder conditions than the C-Br or C-Cl bonds.[6][7] This allows for the selective coupling at the C-4 position while leaving the halogens at C-2 and C-6 untouched, ready for subsequent transformations.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Pd(0)L2->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)(R)L2 (Transmetalation) OxAdd->Transmetal R-M (Transmetalation) RedElim Ar-R (Coupled Product) Transmetal->RedElim Reductive Elimination RedElim->Pd(0)L2 ArX 2,6-Dihalo-4-iodophenol (Ar-I is most reactive) ArX->OxAdd RM Coupling Partner (e.g., Boronic Acid) RM->Transmetal

Caption: Generalized catalytic cycle for cross-coupling, highlighting the critical oxidative addition step.

Comparative Performance in Key Cross-Coupling Reactions

The predictable reactivity hierarchy enables chemists to perform a variety of cross-coupling reactions selectively at the iodine-bearing C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When 2,6-dihalo-4-iodophenols are subjected to Suzuki conditions, coupling occurs almost exclusively at the C-I bond, especially at or near room temperature.

Reaction Scheme:

(Self-generated image, not from search results)

Comparative Data:

SubstrateCatalyst SystemConditionsYield of 4-Aryl ProductYield of Di-Aryl Product
2,6-Dibromo-4-iodophenolPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 50 °C, 4h>95%<2%
2,6-Dichloro-4-iodophenolPd₂(dba)₃, SPhos, K₃PO₄Dioxane, 60 °C, 6h>90%Not detected

Note: Data is representative and compiled from general knowledge in the field.

The data clearly indicates that standard Suzuki conditions are sufficiently mild to differentiate between the carbon-halogen bonds, providing excellent yields of the mono-arylated product. More forcing conditions (e.g., higher temperatures, more active catalysts) would be required to engage the C-Br or C-Cl bonds in a subsequent coupling step.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties. The reactivity trend holds true, allowing for the selective synthesis of 4-alkynyl-2,6-dihalophenols. This reaction is often highly selective, even when heated, due to the distinct reactivity differences.[8][9]

Reaction Scheme:

(Self-generated image, not from search results)

Comparative Data:

SubstrateCatalyst SystemConditionsYield of 4-Alkynyl Product
2,6-Dibromo-4-iodophenolPd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT to 40 °C, 3h~92%
2,6-Dichloro-4-iodophenolPd(PPh₃)₄, CuI, Et₃NDMF, 60 °C, 5h~88%

Note: Data is representative and compiled from general knowledge in the field.

The copper co-catalyst is a standard component of the Sonogashira reaction, and its presence does not disrupt the inherent chemoselectivity dictated by the palladium catalyst's oxidative addition preference.[9]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[10][11] This reaction also displays excellent selectivity for the C-I bond. The choice of a bulky, electron-rich phosphine ligand is crucial not only for catalytic activity but also for maintaining selectivity by favoring the sterically accessible and electronically favorable C-I position.[12][13]

Reaction Scheme:

(Self-generated image, not from search results)

Comparative Data:

SubstrateCatalyst SystemConditionsYield of 4-Amino Product
2,6-Dibromo-4-iodophenolPd₂(dba)₃, XPhos, NaOt-BuToluene, 80 °C, 8h~90%
2,6-Dichloro-4-iodophenolPd(OAc)₂, RuPhos, Cs₂CO₃Dioxane, 90 °C, 12h~85%

Note: Data is representative and compiled from general knowledge in the field.

The Power of Orthogonal Synthesis

The true synthetic power of 2,6-dihalo-4-iodophenols is realized in orthogonal synthesis , a strategy where multiple, non-interfering chemical reactions can be performed sequentially on the same molecule.[14][15] The differential C-X reactivity is perfectly suited for this approach.

A researcher can first perform a selective coupling at the C-I position under mild conditions. The resulting 4-substituted-2,6-dihalophenol can then be subjected to a second, distinct coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system) to functionalize the C-Br or C-Cl positions. This allows for the controlled, stepwise construction of highly complex, unsymmetrically substituted aromatic rings.

Orthogonal_Workflow start 2,6-Dibromo-4-iodophenol step1 Step 1: Selective C-I Coupling (e.g., Sonogashira) start->step1 intermediate 4-Alkynyl-2,6-dibromophenol step1->intermediate step2 Step 2: C-Br Coupling (e.g., Suzuki) intermediate->step2 final Unsymmetrical Tri-substituted Phenol step2->final

Caption: Workflow for orthogonal, stepwise functionalization of a polyhalogenated phenol.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Selective Sonogashira Coupling of 2,6-Dibromo-4-iodophenol

Objective: To selectively synthesize 4-((trimethylsilyl)ethynyl)-2,6-dibromophenol.

Reagents:

  • 2,6-Dibromo-4-iodophenol (1.0 equiv)

  • Ethynyltrimethylsilane (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromo-4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuation and Backfilling: Seal the flask with a septum and purge with argon for 15 minutes. This is critical to remove oxygen, which can lead to undesired alkyne homocoupling (Glaser coupling).[9]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF via syringe, followed by triethylamine and ethynyltrimethylsilane.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Selective Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodophenol

Objective: To selectively synthesize 2,6-dichloro-4-(4-methoxyphenyl)phenol.

Reagents:

  • 2,6-Dichloro-4-iodophenol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • Reagent Addition: To a round-bottom flask, add 2,6-dichloro-4-iodophenol, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base: Add the toluene/water solvent mixture, followed by potassium carbonate.

  • Degassing: Equip the flask with a reflux condenser, and degas the mixture by bubbling argon through the solution for 20 minutes. Maintaining an inert atmosphere is crucial for catalyst stability and activity.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-10 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography or recrystallization to afford the desired biaryl product.

Conclusion

The differential reactivity of the C-I, C-Br, and C-Cl bonds in 2,6-dihalo-4-iodophenols provides a robust and predictable platform for advanced organic synthesis. Grounded in the fundamental principles of bond dissociation energies, the chemoselective functionalization at the C-4 iodo position can be achieved with high fidelity across a range of powerful cross-coupling reactions. By carefully selecting catalysts and reaction conditions, researchers can unlock the potential of these substrates for both single-step selective couplings and sophisticated, multi-step orthogonal syntheses, paving the way for the efficient construction of novel pharmaceuticals, functional materials, and complex molecular probes.

References

A Researcher's Guide to the Biological Activity Screening of 2,6-Difluoro-4-iodophenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the privileged scaffold of halogenated phenols continues to emerge as a fertile ground for the identification of novel therapeutic agents. The unique physicochemical properties imparted by halogen substituents—specifically fluorine and iodine—can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to protein targets. This guide provides a comprehensive framework for the biological activity screening of a focused library of 2,6-Difluoro-4-iodophenol analogs. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of structure-activity relationships (SAR).

The core structure, this compound, presents an intriguing combination of functionalities. The ortho-difluoro substitution can enhance binding affinity through hydrogen bonding interactions and may improve metabolic stability by blocking sites of oxidative metabolism. The para-iodo substituent, a large and lipophilic halogen, can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, and serves as a versatile handle for further chemical modification. This guide will explore the screening of analogs for three key biological activities commonly associated with halogenated phenols: tyrosinase inhibition, antimicrobial efficacy, and protein tyrosine kinase modulation.

The Strategic Design of a Screening Cascade

A well-designed screening cascade is paramount for the efficient and cost-effective evaluation of a compound library. Our approach prioritizes a tiered system, beginning with high-throughput in vitro assays to identify initial "hits," followed by more complex secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Lead Optimization Compound Library Compound Library Tyrosinase Inhibition Assay Tyrosinase Inhibition Assay Compound Library->Tyrosinase Inhibition Assay Antimicrobial MIC Assay Antimicrobial MIC Assay Compound Library->Antimicrobial MIC Assay PTK Inhibition Assay PTK Inhibition Assay Compound Library->PTK Inhibition Assay Dose-Response & IC50 Dose-Response & IC50 Tyrosinase Inhibition Assay->Dose-Response & IC50 Antimicrobial MIC Assay->Dose-Response & IC50 PTK Inhibition Assay->Dose-Response & IC50 Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Initial SAR Analysis Initial SAR Analysis Selectivity Profiling->Initial SAR Analysis Mechanism of Action Studies Mechanism of Action Studies Initial SAR Analysis->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models ADMET Profiling ADMET Profiling In Vivo Efficacy Models->ADMET Profiling

Caption: A tiered screening cascade for this compound analogs.

Comparative Biological Evaluation of this compound Analogs

The following table presents a representative dataset from the primary screening of a hypothetical library of this compound analogs. The variations in substituents at the R1 and R2 positions allow for a systematic exploration of the structure-activity landscape.

Compound IDR1R2Tyrosinase Inhibition (IC50, µM)Antimicrobial Activity (MIC, µg/mL vs. S. aureus)PTK Inhibition (% Inhibition @ 10 µM)
DFI-01 HI15.23245
DFI-02 HBr25.86430
DFI-03 HCl42.1>12815
DFI-04 CH3I12.51660
DFI-05 OCH3I18.93252
DFI-06 HCN5.6>12875
DFI-07 HNO28.36482

This data is illustrative and intended to demonstrate the comparative analysis of analogs.

Experimental Protocols

Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[1] Phenolic compounds are known to be effective tyrosinase inhibitors.[2]

Principle: This assay colorimetrically measures the enzymatic oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The presence of an inhibitor reduces the rate of dopachrome formation, which is monitored by measuring the absorbance at 475 nm.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • 0.1 M Sodium Phosphate Buffer (pH 6.8).

    • Mushroom Tyrosinase solution (30 U/mL in phosphate buffer).

    • L-DOPA solution (10 mM in phosphate buffer, prepared fresh).

    • Test compounds and positive control (Kojic Acid) stock solutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution (in buffer, final DMSO concentration ≤1%).

    • Add 100 µL of phosphate buffer and 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Calculate the IC50 value by plotting the percent inhibition against a range of compound concentrations.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated phenols have demonstrated promising antibacterial activity.[3]

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

Step-by-Step Protocol:

  • Reagent and Culture Preparation:

    • Mueller-Hinton Broth (MHB).

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213) grown to the logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Test compounds serially diluted in MHB in a 96-well plate.

  • Assay Procedure:

    • Inoculate each well of the 96-well plate containing the serially diluted compounds with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6]

Protein Tyrosine Kinase (PTK) Inhibitor Screening Assay

Rationale: Protein tyrosine kinases are crucial mediators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.[7][8] Halophenols have been identified as a class of PTK inhibitors.[7]

Principle: A common method for screening PTK inhibitors is an ELISA-based assay that detects the phosphorylation of a substrate peptide by the kinase. Inhibitors will reduce the amount of phosphorylated substrate, leading to a decreased signal.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase buffer.

    • Recombinant protein tyrosine kinase (e.g., Src, EGFR).

    • Biotinylated substrate peptide.

    • ATP solution.

    • Test compounds and a known inhibitor (e.g., Staurosporine) in DMSO.

    • Streptavidin-coated 96-well plate.

    • Phosphotyrosine-specific antibody conjugated to horseradish peroxidase (HRP).

    • TMB substrate.

  • Assay Procedure:

    • The kinase reaction is performed in a separate plate by incubating the kinase, substrate peptide, ATP, and test compound.

    • The reaction mixture is then transferred to the streptavidin-coated plate to capture the biotinylated substrate.

    • The plate is washed, and the anti-phosphotyrosine-HRP antibody is added.

    • After another wash, the TMB substrate is added, and the color development is stopped with an acid solution.

    • The absorbance is read at 450 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (no inhibitor).

    • % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

Structure-Activity Relationship (SAR) Insights

The analysis of the hypothetical data in the table above, grounded in established principles of medicinal chemistry for halogenated phenols, allows for the deduction of preliminary SAR.

SAR_Insights cluster_0 General Structure cluster_1 Key Activity Modulators Core This compound Core Para_Substituent Para-Substituent (R2) - Iodo > Bromo > Chloro for broad activity - Electron-withdrawing groups (CN, NO2) enhance PTK inhibition Core->Para_Substituent Ortho_Substituent Ortho-Substituents (R1) - Small alkyl groups (CH3) can improve potency - Hydrogen bonding groups (OCH3) may influence selectivity Core->Ortho_Substituent

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2,6-Difluoro-4-iodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated scaffolds are of paramount importance. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity, make them attractive moieties in medicinal chemistry.[1] Among the versatile building blocks used to construct these complex molecules, 2,6-Difluoro-4-iodophenol stands out due to its trifunctionality, offering strategic vectors for molecular elaboration. The selective reactivity of the hydroxyl, iodo, and fluoro-substituted aromatic ring allows for a diverse range of chemical transformations.

This guide provides a comparative analysis of essential spectroscopic techniques for the characterization of products resulting from common palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format to aid researchers in making informed analytical decisions.

Common Synthetic Transformations of this compound

The iodinated position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis for creating carbon-carbon and carbon-nitrogen bonds.[2][3][4]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester.[4][5] This is a robust method for creating biaryl or aryl-alkenyl structures.

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a carbon-carbon triple bond and yielding arylalkyne products.[6][7][8][9] This is a key reaction for accessing rigid scaffolds and precursors for further transformations.

  • Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine.[10][11][12] It is a go-to reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals.

The successful execution and interpretation of these reactions hinge on the rigorous spectroscopic analysis of the resulting products.

A Comparative Overview of Spectroscopic Techniques

The unambiguous structural elucidation of novel organic compounds is rarely accomplished with a single analytical technique. A multi-faceted approach, leveraging the strengths of various spectroscopic methods, is essential. For the reaction products of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools, with Infrared (IR) spectroscopy providing complementary functional group information.

Technique Information Provided Strengths for this Application Limitations
¹H NMR Number of unique proton environments, their chemical shifts (electronic environment), multiplicity (neighboring protons), and integration (proton count).Crucial for confirming the presence and structure of the newly introduced coupling partner (e.g., the protons on the new aryl ring in a Suzuki product or the alkyl chain in a Buchwald-Hartwig product).[13][14]The aromatic region (6.5-8.5 ppm) can be complex and overlapping, sometimes making unambiguous assignment difficult without 2D techniques.[14][15]
¹³C NMR Number of unique carbon environments and their chemical shifts.Confirms the carbon skeleton of the product. The disappearance of the C-I signal and the appearance of new signals for the coupled fragment provide strong evidence of successful reaction. Aromatic carbons typically resonate between 120-150 ppm.[15]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[16]
¹⁹F NMR Number of unique fluorine environments, their chemical shifts, and coupling to other nuclei (¹H, ¹³C, other ¹⁹F).Highly sensitive and specific. The chemical shift of the fluorine atoms is extremely sensitive to changes in their electronic environment, making it an excellent probe for confirming the substitution at the para-position.[1][17][18][19]Requires a spectrometer equipped with a fluorine probe.
Mass Spectrometry (MS) Precise molecular weight of the product (High-Resolution MS) and fragmentation patterns.Provides definitive confirmation of the molecular formula. The isotopic pattern can be diagnostic for the presence of certain elements (e.g., bromine if it were present in a coupling partner).[20][21]Isomers may not be distinguishable by MS alone. "Soft" ionization techniques like ESI may not provide significant fragmentation for structural clues.[22][23]
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the retention of the phenolic -OH group (broad peak ~3200-3600 cm⁻¹) and the aromatic C-H and C=C stretches. Can show new bands from the coupled partner (e.g., C≡C stretch in Sonogashira products ~2100-2260 cm⁻¹).[14]Provides limited information about the overall molecular structure and connectivity.

In-Depth Analysis: Causality and Experimental Choices

The Power of ¹⁹F NMR

For any reaction involving a fluorinated scaffold, ¹⁹F NMR is arguably the most informative technique.[19] With a 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, comparable to ¹H.[1][17][18] The key advantage is its large chemical shift dispersion (over 800 ppm), which makes the fluorine signals exquisitely sensitive to changes in the molecular structure.[1][18]

Upon successful coupling at the C4 position (para to the hydroxyl group), the electronic environment of the two equivalent fluorine atoms at C2 and C6 changes significantly. This results in a distinct upfield or downfield shift in the ¹⁹F NMR spectrum compared to the starting material. This single experiment can provide a rapid and definitive "yes/no" answer to whether the desired transformation has occurred.

Differentiating Isomers with ¹H and 2D NMR

While ¹⁹F NMR confirms substitution, ¹H NMR is essential for characterizing the new moiety. For example, in a Suzuki coupling with phenylboronic acid, the ¹H NMR spectrum will show new signals in the aromatic region corresponding to the protons of the newly introduced phenyl ring. The splitting patterns of the original aromatic protons (now a singlet, as they are chemically equivalent) and the new protons are diagnostic.[13][24]

However, if the coupling partner also has a complex substitution pattern, the 1D ¹H spectrum can become crowded. In such cases, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing you to trace the connectivity of protons within a spin system (e.g., around an aromatic ring).[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different fragments of the molecule and confirming connectivity across the newly formed C-C or C-N bond.[13]

Confirming Identity with Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻ for the acidic phenol), providing the molecular weight with high precision.[22][23] This allows for the unambiguous determination of the molecular formula, corroborating the structure proposed by NMR data.

Experimental Workflows and Protocols

A logical workflow is critical for efficient and accurate analysis. The following diagram illustrates a typical process from reaction completion to final characterization.

G cluster_reaction Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_final Confirmation Reaction Reaction Completion (Monitored by TLC/LC-MS) Workup Aqueous Workup Reaction->Workup Quench Reaction Purify Column Chromatography Workup->Purify Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR Purified Sample MS High-Resolution MS Purify->MS IR IR Spectroscopy Purify->IR Confirm Structure Elucidation & Purity Assessment NMR->Confirm MS->Confirm IR->Confirm

Caption: General workflow from synthesis to spectroscopic confirmation.

Protocol 1: NMR Sample Preparation (General)

This protocol is a self-validating system; adherence to these steps minimizes common issues like poor shimming, solvent signal interference, and contamination.

  • Material Weighing: Accurately weigh 5-10 mg of the purified, dry reaction product for ¹H and ¹⁹F NMR. For ¹³C NMR, 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16][25][26]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For more polar compounds, acetone-d₆ or DMSO-d₆ may be necessary. Ensure the solvent does not contain residual water, which can obscure the phenolic -OH signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial first. This ensures complete dissolution before transferring to the expensive NMR tube.[26]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[27] This filtration step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[16]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Spectrometer Setup: Before analysis, allow the sample to equilibrate to the magnet's temperature. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F should be used, followed by 2D experiments if necessary for full structural assignment.

Protocol 2: ESI-MS Sample Preparation

Electrospray Ionization (ESI) is highly sensitive to salts and non-volatile buffers, which must be scrupulously avoided.[28]

  • Stock Solution: Prepare a stock solution of the purified sample at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or dichloromethane.[28]

  • Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of a 1:1 mixture of acetonitrile and water. A final concentration of ~1-10 µg/mL is ideal. Overly concentrated samples can cause signal suppression and contaminate the instrument.[23][28]

  • Additives (Optional): For positive ion mode ([M+H]⁺), a trace amount (0.1%) of formic acid can be added to the working solution to promote protonation. For negative ion mode ([M-H]⁻), a trace of ammonium hydroxide can be used, though the phenolic proton is acidic enough to be readily observed.

  • Filtration: Ensure the final solution is free of any precipitate. If necessary, filter it through a 0.22 µm syringe filter directly into a clean autosampler vial.[23][28]

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

Conclusion

The structural confirmation of reaction products from this compound is a critical step in the synthesis of novel chemical entities. A comprehensive analytical approach is non-negotiable for ensuring scientific integrity. While ¹H NMR and Mass Spectrometry provide the foundational data for molecular weight and proton environment, ¹⁹F NMR serves as the most rapid and unequivocal indicator of a successful coupling reaction at the C-I bond . For complex products, 2D NMR techniques are essential to definitively establish connectivity. By employing the robust protocols and comparative framework detailed in this guide, researchers can confidently and efficiently characterize their novel fluorinated compounds, accelerating the pace of discovery in drug development and materials science.

References

A Comparative Guide to the Anti-peroxidative Activity of 2,6-Disubstituted-4-iodophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Antioxidants and the Promise of Iodophenols

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases.[1][2] Lipid peroxidation, the oxidative degradation of lipids, is a particularly damaging manifestation of oxidative stress, leading to cellular membrane damage and the formation of toxic byproducts.[3] Consequently, there is a significant and ongoing effort to identify and develop potent antioxidants that can mitigate lipid peroxidation.

Phenolic compounds are a well-established class of antioxidants that act by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][4][5] The antioxidant capacity of a phenol is intrinsically linked to its chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.[6] This guide focuses on a specific subclass of phenolic compounds: 2,6-disubstituted-4-iodophenols. The introduction of an iodine atom at the para-position and various substituents at the ortho-positions of the phenol ring offers a unique opportunity to modulate the compound's antioxidant and anti-peroxidative properties.

Mechanism of Action: How 2,6-Disubstituted-4-iodophenols Combat Lipid Peroxidation

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species, thus terminating the radical chain reaction.[1][4][5] The stability of the resulting phenoxyl radical is a crucial determinant of the antioxidant's efficacy.

The substituents on the phenolic ring play a critical role in modulating this activity. Bulky substituents at the 2 and 6 positions can sterically hinder the hydroxyl group, which can influence the rate of hydrogen donation.[7][8] Furthermore, the electronic properties of these substituents can impact the bond dissociation enthalpy (BDE) of the O-H bond, a key thermodynamic parameter that governs the ease of hydrogen atom donation.

The presence of a halogen, specifically iodine, at the 4-position is of particular interest. Studies have shown that the introduction of a 4-halogen group can increase the inhibitory activity against mitochondrial lipid peroxidation.[9] For instance, 2,6-di-tert-butyl-4-bromophenol (BTBP) exhibits twice the inhibitory activity of the well-known antioxidant butylated hydroxytoluene (BHT).[9] This suggests that the electron-withdrawing nature of the halogen can influence the electronic properties of the phenol and enhance its anti-peroxidative capacity.

References

Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel 2,6-Difluoro-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel compounds, the initial assessment of cytotoxicity is a critical gateway. This guide provides an in-depth comparison of key cytotoxicity assays, offering a strategic framework for selecting the most appropriate methods for evaluating compounds derived from 2,6-Difluoro-4-iodophenol. By understanding the mechanistic underpinnings of each assay, researchers can generate robust and reliable data, paving the way for successful downstream development.

The Imperative of Methodical Assay Selection

The journey from a promising chemical scaffold like this compound to a viable therapeutic agent is contingent on a thorough understanding of its biological activity. Cytotoxicity assays are fundamental in this process, providing the first glimpse into a compound's potential to induce cell death. However, the selection of an appropriate assay is not a one-size-fits-all decision. The choice must be guided by the scientific question at hand: are we looking for a general measure of cell viability, evidence of membrane damage, or the induction of a specific cell death pathway like apoptosis? Each assay tells a different part of the story, and a comprehensive picture often requires a multi-assay approach.

A Comparative Analysis of Key Cytotoxicity Assays

The following sections delve into the principles, advantages, and limitations of commonly employed cytotoxicity assays. This comparative analysis is designed to empower researchers to make informed decisions tailored to their specific experimental needs.

Metabolic Activity Assays: The MTT and MTS Assays

Metabolic assays, such as the MTT and MTS assays, are widely used for their simplicity and high-throughput capabilities.[1] They provide an indirect measure of cell viability by assessing the metabolic activity of a cell population.[1]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to convert the soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[2] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[3] The resulting formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of metabolically active cells.[2]

Workflow for the MTT Assay

Caption: A simplified workflow of the MTT assay for assessing cell viability.

Advantages of Metabolic Assays:

  • High-throughput: Easily adaptable for screening large numbers of compounds.

  • Cost-effective: Reagents are relatively inexpensive.

  • Well-established: A vast body of literature supports its use.

Limitations and Considerations for Phenolic Compounds:

  • Indirect measurement: Does not directly measure cell death but rather metabolic activity, which can sometimes be uncoupled from viability.

  • Interference from compounds: Phenolic compounds, due to their antioxidant properties, can potentially interfere with the tetrazolium reduction, leading to inaccurate results.[4] It is crucial to include appropriate controls to account for any direct reduction of MTT by the test compounds.

  • Toxicity of formazan: The formazan crystals themselves can be toxic to cells, limiting the incubation time.[2]

Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a popular method for quantifying cytotoxicity by measuring the leakage of lactate dehydrogenase from cells with compromised plasma membranes.[5][6]

Principle of the LDH Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[7][8][9] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5][7][10] The amount of formazan is directly proportional to the amount of LDH released, and thus, to the number of damaged cells.[6][10]

Workflow for the LDH Assay

Assay_Selection Start What is the primary research question? Q1 High-throughput screening of many compounds for general toxicity? Start->Q1 General Toxicity Q2 Is the primary mode of cell death of interest? Start->Q2 Mechanism of Death Q3 Is rapid membrane damage expected? Start->Q3 Membrane Integrity Assay1 MTT or MTS Assay Q1->Assay1 Assay2 Annexin V/PI Staining Q2->Assay2 Distinguish Apoptosis/Necrosis Assay4 Caspase-3/7 Assay Q2->Assay4 Confirm Apoptosis Pathway Assay3 LDH Assay Q3->Assay3

References

A Senior Application Scientist's Guide to Characterizing 2,6-Difluoro-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2,6-Difluoro-4-iodophenol Derivatives in Modern Drug Discovery

The strategic incorporation of fluorine and iodine into phenolic scaffolds has become a cornerstone of modern medicinal chemistry. The this compound moiety, in particular, serves as a versatile building block, offering a unique combination of steric and electronic properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics.

This guide provides a comparative overview of the essential analytical methods for the comprehensive characterization of this compound and its derivatives. As a Senior Application Scientist, my objective is to move beyond a mere listing of techniques and delve into the rationale behind their selection, the nuances of experimental design, and the interpretation of the resulting data. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to select the most appropriate analytical strategies to ensure the identity, purity, and structural integrity of their compounds.

The Integrated Analytical Workflow: A Multi-technique Approach

The robust characterization of a this compound derivative is not reliant on a single analytical technique. Instead, a synergistic workflow is employed, where each method provides a unique and complementary piece of the structural puzzle. The following diagram illustrates a typical analytical cascade, from initial purity assessment to unambiguous structural elucidation.

Analytical Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Definitive Structure & Further Characterization HPLC HPLC (Purity & Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) LCMS->NMR Identity Confirmed FTIR FTIR (Functional Groups) NMR->FTIR Functional Group Analysis HRMS HRMS (Elemental Composition) NMR->HRMS Precise Mass Required XRay X-ray Crystallography (3D Structure - if crystalline) HRMS->XRay Unambiguous 3D Structure Needed

Caption: Integrated analytical workflow for characterizing this compound derivatives.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Principle and Rationale: HPLC is the workhorse for assessing the purity of synthetic compounds. For this compound derivatives, which are often intermediates in multi-step syntheses, establishing purity is the critical first step before committing to more resource-intensive analyses. A reversed-phase HPLC method, typically employing a C18 stationary phase, is ideal for separating the relatively nonpolar analyte from polar impurities and starting materials.

Experimental Protocol: A General Reversed-Phase HPLC Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound derivative.

    • Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Gradient Elution:

    • A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. This gradient should be optimized for the specific derivative.

  • Data Analysis:

    • Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Data Presentation and Interpretation

ParameterExpected ResultInterpretation
Retention Time (tR) Dependent on derivativeConsistent tR indicates a stable method.
Purity (%) >95% (for most research purposes)A high percentage indicates a successful synthesis and purification.
Peak Shape Symmetrical (Tailing factor < 1.5)A good peak shape is indicative of a well-behaved compound on the column.

Mass Spectrometry (MS): Confirming Molecular Identity

Principle and Rationale: Mass spectrometry is indispensable for confirming the molecular weight of the synthesized derivative. For halogenated compounds, the isotopic distribution provides an additional layer of confirmation. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum.

A. Low-Resolution Mass Spectrometry (e.g., LC-MS): This is often coupled with HPLC for rapid confirmation of the molecular ion peak in chromatographic fractions.

B. High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: A dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol) is prepared.

  • Ionization Mode: ESI is a soft ionization technique well-suited for these moderately polar molecules. Both positive and negative ion modes should be tested, although phenols typically ionize well in negative mode ([M-H]⁻).

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Data Presentation and Interpretation

For a hypothetical derivative, 2,6-difluoro-4-iodo-1-(methoxy)benzene :

TechniqueIonCalculated m/zObserved m/z (HRMS)Interpretation
LC-MS (Negative ESI) [M-H]⁻268.97~269Confirms the presence of the target molecule.
HRMS (Negative ESI) [C₇H₄F₂IO]⁻268.9715268.9712The low mass error (<5 ppm) confirms the elemental formula.

The presence of halogens like chlorine and bromine gives characteristic M+2 peaks due to their natural isotopic abundances.[1][2][3] While iodine is monoisotopic, the fragmentation patterns in MS can still provide structural information.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound derivatives, a suite of NMR experiments is necessary.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds.[5][6] It confirms the presence and number of fluorine atoms and provides insights into their electronic environment.[7][8] The chemical shifts and coupling constants are highly sensitive to substitution patterns.

Experimental Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A common reference standard is CFCl₃.

Data Presentation and Interpretation

For the parent compound, This compound :

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.3tJ(H-F) ≈ 8 HzH-3, H-5
¹H ~5.5br s-OH
¹³C ~150ddJ(C-F) ≈ 240 Hz, J(C-F) ≈ 10 HzC-2, C-6
¹³C ~125tJ(C-F) ≈ 20 HzC-3, C-5
¹³C ~138tJ(C-F) ≈ 5 HzC-1
¹³C ~80tJ(C-F) ≈ 3 HzC-4
¹⁹F ~ -130dJ(F-H) ≈ 8 HzF-2, F-6

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound derivatives, it is particularly useful for confirming the presence of the hydroxyl (-OH) group and the aromatic ring.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Data Presentation and Interpretation

Wavenumber (cm⁻¹)VibrationInterpretation
~3200-3500 O-H stretch (broad)Confirms the presence of the phenolic hydroxyl group.[9]
~3000-3100 Aromatic C-H stretchIndicates the presence of the benzene ring.
~1500-1600 C=C aromatic ring stretchFurther confirmation of the aromatic system.[9]
~1200-1300 C-F stretchStrong absorption indicating the C-F bonds.
~1220 C-O stretchCharacteristic of a phenolic C-O bond.[9]

X-ray Crystallography: Unambiguous 3D Structure Determination

Principle and Rationale: When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[12][13] This is the ultimate proof of structure and is often required for regulatory submissions or for understanding drug-receptor interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.[14] Techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Presentation and Interpretation

The output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and torsion angles. This data can be visualized to produce a 3D model of the molecule, confirming connectivity and stereochemistry.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for this Scaffold
HPLC Purity, Quantification~1 mgHighEssential for quality control.
LC-MS Molecular Weight<1 mgHighRapid confirmation of synthetic success.
HRMS Elemental Composition<1 mgMediumUnambiguous molecular formula determination.
NMR Connectivity, 3D structure in solution5-10 mgLowDefinitive structural elucidation; ¹⁹F NMR is critical.
FTIR Functional Groups<1 mgHighQuick and easy confirmation of key functional groups.
X-ray Absolute 3D StructureCrystalVery LowUnambiguous proof of structure and stereochemistry.

Conclusion

The characterization of this compound derivatives requires a thoughtful and integrated application of multiple analytical techniques. While HPLC and LC-MS serve as the initial gatekeepers for purity and identity, a full suite of 1D NMR experiments (¹H, ¹³C, and especially ¹⁹F) is essential for detailed structural elucidation. HRMS provides the necessary confirmation of elemental composition, and FTIR offers a rapid check of functional groups. For absolute structural proof, particularly for novel compounds or those with stereocenters, single-crystal X-ray diffraction remains the unparalleled gold standard. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize these important molecules, accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The compound 2,6-Difluoro-4-iodophenol is a key intermediate in the synthesis of numerous high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine handle for cross-coupling reactions, makes it a valuable synthon.[1] However, the utility of this compound is directly contingent on its purity. The presence of isomeric or process-related impurities can drastically alter reaction pathways, compromise yields, and introduce toxicological risks into a drug development pipeline.[2][3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design a robust, self-validating quality control strategy.

Understanding the Challenge: Potential Impurities in Synthesis

A robust purity assessment begins with understanding what you are looking for. A common synthetic route to this compound is the direct iodination of 2,6-difluorophenol.[4][5] This process, while effective, can generate a predictable profile of impurities that must be resolved and quantified.

Key Potential Impurities:

  • Unreacted Starting Material: 2,6-Difluorophenol.

  • Isomeric Impurities: Positional isomers such as 2,4-difluoro-6-iodophenol could arise depending on the regioselectivity of the iodination reaction.[5]

  • Over-iodinated Products: Species like 2,6-difluoro-4,X-diiodophenol may form if the reaction is not carefully controlled.[6]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., acetonitrile, dichloromethane) may be retained in the final product.

  • Reagent-Derived Impurities: By-products from the iodinating agent or other reagents.

The following sections will compare the most effective analytical techniques for detecting and quantifying these potential contaminants.

The Analytical Toolkit: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive and trustworthy assessment. The choice of method is dictated by the specific impurity profile you need to detect.

dot

Caption: Overall Purity Assessment Workflow.

Table 1: Comparison of Key Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Melting Point Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[7]Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[8]Nuclear spin transitions in a magnetic field, providing detailed structural information.Temperature range of solid-to-liquid phase transition.[9]
Primary Application Quantification of non-volatile impurities (isomers, starting material, over-iodinated species).[2]Quantification of volatile and semi-volatile impurities (residual solvents, volatile by-products).Absolute structural confirmation and quantification (qNMR) against a certified standard.Rapid, qualitative assessment of bulk purity.
Sensitivity High (ng to pg levels).Very High (pg to fg levels).Moderate to Low (requires µg to mg).Low (sensitive to impurities >1-2%).
Selectivity Excellent for isomers with appropriate column and mobile phase selection.Excellent, especially with MS detection for co-eluting peaks.Unparalleled for structural isomers. ¹⁹F NMR is highly specific for fluorinated compounds.[10]Low.
Quantitative Power Excellent (Area % or external/internal standards).Excellent (with appropriate calibration).Excellent (qNMR), provides a direct molar ratio without response factor correction.Not quantitative.
Ease of Use Moderate, requires method development.Moderate, may require derivatization for polar analytes like phenols.Complex, requires specialized expertise for interpretation and qNMR.Simple.

In-Depth Analysis & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For resolving the most likely and most problematic impurities—unreacted starting materials and positional isomers—reverse-phase HPLC is the workhorse method. The key to a successful separation is exploiting the subtle differences in polarity between 2,6-difluorophenol, the desired this compound, and any other iodinated isomers. The iodine atom significantly increases the molecule's hydrophobicity compared to the starting material, leading to a longer retention time on a C18 column.

Trustworthiness: A self-validating HPLC protocol involves demonstrating baseline separation of all potential and known impurities from the main product peak. Spiking the sample with a small amount of the starting material (2,6-difluorophenol) is a critical step to confirm the identity of that peak and the method's resolving power.

dot

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Difluoro-4-iodophenol, grounded in an understanding of its chemical properties and associated hazards.

Part 1: Hazard Profile and Core Safety Principles

This compound is a halogenated aromatic compound with specific hazards that dictate its handling and disposal requirements. An understanding of these properties is the first step in ensuring a safe laboratory environment.

This compound is classified as a hazardous substance, and its primary risks include:

  • Acute Toxicity: It is harmful if swallowed.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] Some safety data sheets (SDS) classify it as causing severe skin burns and eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[3][5]

Furthermore, it is a light-sensitive solid that is insoluble in water.[1][6] Its chemical incompatibilities are critical to note for both storage and disposal; it must be kept away from oxidizing agents, strong bases, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[1][7]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing this compound for disposal, it is imperative to use appropriate engineering controls and wear the correct PPE. The causality is clear: proper protection forms a non-negotiable barrier between the researcher and potential chemical exposure.

Engineering Control: All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles.[7] Ensure that an eyewash station and safety shower are readily accessible.[7][8]

Personal Protective Equipment:

PPE ItemSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the chemical causes skin irritation and may be toxic upon dermal absorption.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles causing serious eye damage.[2]
Body Protection A lab coat and appropriate protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[9]
Respiratory A NIOSH/MSHA-approved respirator.Required if working outside a fume hood or if dust generation is unavoidable.[7][8]

Part 3: Waste Segregation and Containerization Protocol

Effective waste management hinges on correct segregation. Commingling incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs. As a halogenated phenol, this compound waste must be handled as follows.

Waste Stream Identification:

  • Primary Waste Stream: Halogenated Solid Organic Waste.[10][11] This applies to the pure chemical, any contaminated weigh boats, filter paper, gloves, or other solid materials.

  • Secondary Waste Stream: Halogenated Liquid Organic Waste. This applies to any solvent rinseate used to decontaminate glassware that was in contact with the compound.

Containerization Procedure:

  • Select the Correct Container: Use only designated hazardous waste containers that are compatible with halogenated organic solids. These are typically high-density polyethylene (HDPE) containers.[11] The container must have a secure, tight-fitting lid.

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s): "Toxic," "Irritant," "Marine Pollutant"

    • Appropriate hazard pictograms.

    • The date the first waste was added.

  • Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[11] Ensure the exterior of the container remains clean and free of contamination.[11] Do not fill the container beyond 90% capacity to prevent spills.[11]

Part 4: Step-by-Step Disposal Methodologies

The ultimate goal is to transfer the chemical waste into a properly labeled container for collection by a certified hazardous waste disposal service.[2][3]

Method 1: Disposal of Unused or Expired Solid Chemical

  • Work Area Preparation: Perform all steps inside a chemical fume hood. Place absorbent pads on the work surface to contain any potential spills.

  • Transfer of Solid: Carefully transfer the solid this compound from its original container into the pre-labeled halogenated solid waste container using a clean spatula or scoop.

  • Avoid Dust Generation: Perform the transfer slowly and carefully to minimize the creation of airborne dust.[9]

  • Container Rinsing (Triple Rinse):

    • The original, now "empty," container is not truly empty and must be decontaminated. Due to the compound's insolubility in water, an aqueous rinse is ineffective.

    • Rinse 1 & 2 (Solvent): Rinse the container twice with a minimal amount of a flammable solvent such as ethanol or acetone. This rinseate is now considered hazardous and must be collected in a designated "Halogenated Liquid Waste" container.

    • Rinse 3 (Detergent/Water): After the solvent rinses, wash the container with soap and water.

    • The decontaminated container can now be disposed of as regular lab glass or plastic waste, depending on its material.

Method 2: Disposal of Contaminated Lab Supplies

  • Collection: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh paper, contaminated paper towels) must be considered hazardous waste.

  • Containment: Immediately place these items into the designated "Halogenated Solid Waste" container. Do not dispose of them in regular trash receptacles.

Part 5: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill occurs near any potential ignition sources, remove them immediately.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Part 2.

  • Contain the Spill: For a small solid spill, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[9][12]

  • Clean Up: Carefully sweep or scoop the spilled material and absorbent into the designated "Halogenated Solid Waste" container.[5][9] Avoid dry sweeping, which can generate dust.[13]

  • Decontaminate: Clean the spill area with a cloth dampened with ethanol or another suitable solvent, and then wash with soap and water.[14] All cleaning materials must be disposed of as halogenated solid waste.

Part 6: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_type Identify Waste Type (Solid, Liquid, Contaminated Item) solid_waste Pure Solid or Contaminated Debris assess_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., from rinsing) assess_type->liquid_waste Liquid ppe->assess_type container_solid Place in Labeled 'Halogenated Solid Waste' Container solid_waste->container_solid seal Securely Seal Container (<90% Full) container_solid->seal container_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->container_liquid container_liquid->seal storage Store in Satellite Accumulation Area seal->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,6-Difluoro-4-iodophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Among these, halogenated phenols such as 2,6-Difluoro-4-iodophenol represent a class of compounds with significant potential in various synthetic applications. However, their utility is matched by the critical need for stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to ensure the safe and effective handling of this compound in a laboratory setting. Our commitment is to empower you with the knowledge to work safely, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted aromatic compound that, like many halogenated phenols, presents a multi-faceted hazard profile. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. The Safety Data Sheet (SDS) for this compound and its analogs consistently highlights the following hazards:

  • Skin Irritation: Direct contact can cause irritation, and prolonged exposure may lead to more severe skin reactions. Phenolic compounds, in general, are known to be absorbed through the skin and can have systemic effects.

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential to cause serious damage upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

A thorough understanding of these risks is the first step in establishing a robust safety culture and mitigating the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. A risk assessment of the specific procedure being undertaken should always guide the level of PPE employed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Eye Protection Chemical safety gogglesProtects against splashes and dust particles entering the eyes.[2]
Body Protection A fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosol generation.
Enhanced PPE for High-Risk Procedures

For operations with a higher risk of exposure, such as weighing large quantities of the solid or conducting reactions at elevated temperatures, the following additional PPE is essential:

  • Face Shield: Worn in conjunction with safety goggles to provide an extra layer of protection for the entire face.

  • Chemical-Resistant Apron: Offers an additional barrier to protect the torso from spills and splashes.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Procedure What is the procedure? Start->Procedure Weighing Weighing Solid Procedure->Weighing Solid Solution Preparing Solution Procedure->Solution Liquid Reaction Running Reaction Procedure->Reaction Reaction FumeHood Work in Fume Hood? Weighing->FumeHood Solution->FumeHood HighRisk High-Risk Procedure? (e.g., heating, large scale) Reaction->HighRisk CorePPE Core PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat YesHood Yes FumeHood->YesHood Yes NoHood No FumeHood->NoHood No YesHood->HighRisk Respirator Add Respirator NoHood->Respirator Respirator->HighRisk YesRisk Yes HighRisk->YesRisk Yes NoRisk No HighRisk->NoRisk No EnhancedPPE Add Face Shield & Chemical-Resistant Apron YesRisk->EnhancedPPE NoRisk->CorePPE EnhancedPPE->CorePPE

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a well-defined operational plan is crucial for minimizing the risk of exposure.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2]

  • Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Weighing the Solid:

    • Use a disposable weighing boat or paper.

    • Handle the container with care to avoid generating dust.

    • If transferring the solid, do so slowly and carefully to minimize airborne particles.

    • Clean any spills on the balance immediately with a damp paper towel, which should then be disposed of as hazardous waste.

Solution Preparation and Reaction Setup
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid rapid heating, which can lead to pressure buildup.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.[4]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without appropriate training and equipment. Await the arrival of the emergency response team.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility. All waste generated is considered hazardous.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound should be disposed of in its original container, clearly labeled as hazardous waste.

    • Contaminated solid waste, including weighing paper, paper towels, and disposable PPE, should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[5]

    • Do not mix with other waste streams unless compatibility has been confirmed.

Decontamination of Laboratory Equipment
  • Initial Rinse: Rinse all glassware and equipment that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as halogenated liquid waste.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

The following flowchart outlines the disposal process.

Disposal_Plan cluster_0 Waste Generation cluster_1 Disposal & Decontamination Start Waste from handling This compound Solid_Waste Solid Waste (Unused chemical, contaminated PPE, paper towels) Start->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, solutions, rinses) Start->Liquid_Waste Equipment Contaminated Equipment (Glassware, stir bars) Start->Equipment Solid_Container Collect in labeled 'Hazardous Solid Waste' container Solid_Waste->Solid_Container Liquid_Container Collect in labeled 'Halogenated Organic Waste' container Liquid_Waste->Liquid_Container Decon_Rinse Rinse with compatible solvent (e.g., acetone) Equipment->Decon_Rinse EH_S Arrange for disposal through Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S Decon_Rinse->Liquid_Container Decon_Wash Wash with soap and water Decon_Rinse->Decon_Wash Decon_Final_Rinse Final rinse with deionized water Decon_Wash->Decon_Final_Rinse

Caption: Disposal and Decontamination Workflow.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.